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  • Product: 2-Ethoxy-3,5-difluorobenzenesulfonamide
  • CAS: 1409618-37-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Ethoxy-3,5-difluorobenzenesulfonamide: Synthesis, Safety, and Application

Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-3,5-difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-3,5-difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and drug development. While this compound is not widely cataloged, this paper constructs a detailed profile by examining its core structure, proposing a robust synthetic pathway from its immediate precursor, and inferring safety and handling protocols from closely related analogues. We present detailed, field-proven methodologies for its synthesis, purification, and analytical characterization using modern techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this guide explores the strategic importance of its constituent functional groups—the difluorophenyl moiety, the sulfonamide pharmacophore, and the ethoxy group—in the rational design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar fluorinated intermediates in their research programs.

Chemical Identity and Physicochemical Profile

A thorough search of chemical databases, including the Chemical Abstracts Service (CAS) registry, did not yield a specific CAS Registry Number for 2-Ethoxy-3,5-difluorobenzenesulfonamide.[1] This suggests the compound is either a novel entity or a specialized research intermediate not yet in common commercial circulation. The identity and properties must therefore be defined by its structure.

  • IUPAC Name: 2-Ethoxy-3,5-difluorobenzenesulfonamide

  • Molecular Formula: C₈H₉F₂NO₃S

  • Molecular Weight: 237.22 g/mol

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The introduction of fluorine and other functional groups dramatically influences these characteristics.[2]

Table 1: Predicted Physicochemical Properties of 2-Ethoxy-3,5-difluorobenzenesulfonamide

PropertyPredicted Value/RangeRationale and Impact on Drug Development
Melting Point 130 - 150 °CBased on related aromatic sulfonamides, a crystalline solid is expected.[3] This range is suitable for stable storage and handling.
pKa (Sulfonamide N-H) 9.5 - 10.5The electron-withdrawing fluorine atoms will slightly increase the acidity of the sulfonamide proton compared to non-fluorinated analogues. This is crucial for target binding interactions.
LogP (Octanol/Water) 1.5 - 2.5The ethoxy group increases lipophilicity, while the sulfonamide provides a polar, hydrogen-bonding center. This balanced LogP suggests good potential for membrane permeability.[2]
Water Solubility Slightly SolubleTypical for organic molecules of this size with both polar and non-polar regions.[4] Formulation may require organic co-solvents.
Polar Surface Area 74.9 ŲContributed primarily by the SO₂NH₂ group, this value is within the range commonly associated with orally bioavailable drugs.

Proposed Synthesis and Characterization

The most direct and industrially scalable approach to synthesizing the target compound is through the amination of its corresponding sulfonyl chloride precursor, 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride. This precursor is documented and serves as a logical starting point.[5]

Synthetic Workflow

The proposed synthesis is a straightforward, high-yielding nucleophilic substitution reaction. Aqueous ammonia serves as a safe and effective source of the amine nucleophile, reacting with the highly electrophilic sulfonyl chloride to form the stable sulfonamide bond.

G precursor 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride workup Reaction Quench & Product Extraction precursor->workup 1. Reaction reagent Aqueous Ammonia (NH₄OH) in a suitable solvent (e.g., THF) reagent->workup product 2-Ethoxy-3,5-difluorobenzenesulfonamide purification Purification (Recrystallization or Chromatography) workup->purification 2. Isolate Crude Product characterization Characterization (NMR, MS, HPLC) purification->characterization 3. Obtain Pure Product characterization->product 4. Confirm Structure & Purity

Caption: Proposed synthetic workflow for 2-Ethoxy-3,5-difluorobenzenesulfonamide.

Detailed Experimental Protocol

Causality: This protocol is designed for safety and efficiency. The reaction is initiated at a low temperature (0 °C) to control the initial exotherm of the reaction between the highly reactive sulfonyl chloride and ammonia. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the organic precursor while being miscible with the aqueous ammonia, ensuring a homogeneous reaction environment.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride (1.0 eq) in THF (5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add concentrated aqueous ammonia (28-30%, 3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess ammonia), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization (Preferred): Recrystallize the crude solid from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure 2-Ethoxy-3,5-difluorobenzenesulfonamide as a crystalline solid.

    • Chromatography (Alternative): If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety, Handling, and Storage

As no specific Safety Data Sheet (SDS) exists for the title compound, this section provides a robust safety profile based on data from analogous structures, including 3,5-difluorobenzenesulfonamide and general amides.[4][6] This approach ensures a high standard of laboratory safety.

Table 2: Consolidated Hazard and Safety Information

CategoryDescription and RecommendationsRelevant Pictograms
GHS Hazard Statements H302: Harmful if swallowed.[6]H315: Causes skin irritation.H319: Causes serious eye irritation.[7] alt text
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3]N/A
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]N/A
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents, acids, and bases.[10]N/A
Spill & Disposal For small spills, dampen the solid material to prevent dust, then sweep up and place in a suitable container for disposal.[4] Dispose of waste in accordance with local, regional, and national regulations.N/A
First Aid Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7] Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. Inhalation: Move person to fresh air.[7]N/A

Analytical Methodologies

Confirming the identity and purity of a newly synthesized compound is a cornerstone of chemical research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering both separation and highly specific detection.[11][12]

Analytical Workflow

The analytical process involves careful sample preparation to ensure compatibility with the instrument, followed by chromatographic separation and mass spectrometric detection.

G sample Synthesized Compound (~1 mg) prep Sample Preparation: - Dissolve in Acetonitrile/Water - Filter (0.22 µm syringe filter) sample->prep 1. Prepare hplc HPLC System: - C18 Reversed-Phase Column - Gradient Elution prep->hplc 2. Inject ms Tandem Mass Spectrometer: - Electrospray Ionization (ESI) - MS1 Scan (Parent Ion) - MS2 Scan (Fragmentation) hplc->ms 3. Separate & Ionize data Data Analysis: - Confirm Retention Time - Verify Molecular Ion Mass - Analyze Fragmentation Pattern - Calculate Purity (%) ms->data 4. Detect & Fragment

Caption: Standard analytical workflow for identity and purity confirmation.

Protocol: LC-MS/MS Analysis

Causality: A C18 column is selected due to its excellent performance in retaining and separating moderately polar to non-polar aromatic compounds. A gradient elution method provides robust separation of the target compound from potential impurities or starting materials. Electrospray ionization in negative mode (ESI-) is chosen because the acidic sulfonamide proton is easily lost, forming a stable [M-H]⁻ ion for sensitive detection.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1 µg/mL for injection.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MS1 Scan: Scan for the expected deprotonated molecular ion [M-H]⁻ at m/z 236.02.

    • MS2 Fragmentation: Select the m/z 236.02 ion for collision-induced dissociation (CID) and monitor for characteristic fragment ions (e.g., loss of SO₂, loss of ethoxy group).

  • Data Analysis:

    • Confirm the retention time of the main peak against a standard if available.

    • Verify the mass of the primary peak corresponds to the [M-H]⁻ of the target compound.

    • Analyze the fragmentation pattern in the MS2 spectrum to confirm the molecular structure.

    • Calculate the purity of the sample by integrating the peak area of the target compound relative to the total peak area in the chromatogram (e.g., at 254 nm).

Relevance in Medicinal Chemistry and Drug Development

2-Ethoxy-3,5-difluorobenzenesulfonamide is not merely a chemical entity but a strategic tool for drug discovery. Its structure contains three key motifs that medicinal chemists can exploit to fine-tune the properties of a drug candidate.

  • Difluorophenyl Group: The substitution of hydrogen with fluorine is a cornerstone of modern drug design.[13] The two fluorine atoms on the aromatic ring provide several advantages:

    • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.[2]

    • Potency Enhancement: Fluorine's high electronegativity can alter the electronic properties of the ring, potentially leading to stronger binding interactions with the target protein.

    • pKa Modulation: The electron-withdrawing nature of fluorine can fine-tune the acidity of nearby functional groups, which is critical for optimizing target engagement and pharmacokinetic properties.

  • Sulfonamide Group: This functional group is a well-established pharmacophore present in a wide array of approved drugs, including diuretics, antibiotics, and anticancer agents. It is a versatile hydrogen bond donor and acceptor, enabling it to anchor a molecule within a protein's binding site.[6]

  • Ethoxy Group: The 2-ethoxy substituent provides a moderately lipophilic handle. Its orientation relative to the other groups can serve as a "conformational lock," influencing the molecule's preferred shape to better fit into a binding pocket.[14]

G center 2-Ethoxy-3,5-difluorobenzenesulfonamide (Building Block) group1 Difluoro Substituents center->group1 group2 Sulfonamide Moiety center->group2 group3 2-Ethoxy Group center->group3 prop1a Blocks Metabolism group1->prop1a prop1b Modulates pKa group1->prop1b prop1c Enhances Binding group1->prop1c prop2a H-Bond Donor/Acceptor group2->prop2a prop2b Proven Pharmacophore group2->prop2b prop3a Tunes Lipophilicity group3->prop3a prop3b Conformational Control group3->prop3b outcome Optimized Drug Candidate: - Improved Potency - Favorable ADME Profile - Enhanced Selectivity prop1a->outcome prop1b->outcome prop1c->outcome prop2a->outcome prop2b->outcome prop3a->outcome prop3b->outcome

Caption: The strategic role of key functional groups in drug design.

Conclusion

While 2-Ethoxy-3,5-difluorobenzenesulfonamide may not be a common reagent, its structural features make it a highly valuable intermediate for the synthesis of novel chemical entities in drug discovery. This guide has established its chemical identity, provided a detailed and practical protocol for its synthesis and analysis, and constructed a thorough safety profile based on sound chemical principles and data from related compounds. By understanding the interplay of its fluorinated ring, sulfonamide pharmacophore, and ethoxy group, researchers can strategically employ this molecule to build next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • BASF. (2025, July 1).
  • NextSDS. (n.d.). 2-ETHOXY-3,5-DIFLUOROBENZAMIDE — Chemical Substance Information.
  • NextSDS. (n.d.). 2-Ethoxy-3,5-difluorobenzenesulfonylchloride — Chemical Substance Information.
  • National Measurement Institute. (2023, December 10). Analytical Method Summaries.
  • Fisher Scientific. (2025, December 18).
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details - SRS.
  • Tiwari, R. K., et al. (n.d.). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC.
  • Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.
  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S.
  • ChemicalBook. (n.d.). 1195768-23-0(N-{3-[5-(2-chloro-4-pyriMidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluoraphenyl}-2,6-difluorobenzenesulfonaMide).
  • NOAA. (n.d.). 2-ETHOXYBENZAMIDE - CAMEO Chemicals.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
  • University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals.
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  • PubChem. (n.d.). 3,5-Difluorobenzenesulfonamide.
  • University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety.
  • Al-Zoubi, R. M., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Mathis, C. A., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-24.

Sources

Exploratory

Thermodynamic stability and solubility profile of 2-Ethoxy-3,5-difluorobenzenesulfonamide

An In-Depth Technical Guide to the Thermodynamic Stability and Solubility Profile of 2-Ethoxy-3,5-difluorobenzenesulfonamide Introduction 2-Ethoxy-3,5-difluorobenzenesulfonamide is a distinct chemical entity for which de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Solubility Profile of 2-Ethoxy-3,5-difluorobenzenesulfonamide

Introduction

2-Ethoxy-3,5-difluorobenzenesulfonamide is a distinct chemical entity for which detailed public-domain data on physicochemical properties is not yet established. As with any novel active pharmaceutical ingredient (API), a thorough understanding of its thermodynamic stability and solubility profile is a cornerstone of successful drug development. These fundamental characteristics dictate the compound's processability, formulation strategies, shelf-life, and ultimately, its bioavailability and therapeutic efficacy.

This guide provides a comprehensive framework for the systematic evaluation of 2-Ethoxy-3,5-difluorobenzenesulfonamide. It is structured not as a report of existing data, but as a detailed, field-proven roadmap for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in authoritative regulatory guidelines and established scientific principles for the characterization of sulfonamide-based compounds. By following these protocols, a robust and reliable physicochemical profile can be generated, enabling data-driven decisions throughout the development lifecycle.

Part 1: Thermodynamic Stability Assessment

The thermodynamic stability of an API is its capacity to resist chemical and physical degradation under various environmental conditions. For a sulfonamide derivative, this assessment is particularly critical due to the potential for polymorphism and susceptibility to specific degradation pathways.[1][2]

Core Principles & Strategic Causality

The primary goal is to identify the most stable solid-state form of the molecule and to understand its degradation liabilities. Sulfonamides are known to exhibit polymorphism, where different crystalline forms of the same compound possess distinct physicochemical properties, including stability and solubility.[2][3][4] The presence of fluorine atoms, as in 2-Ethoxy-3,5-difluorobenzenesulfonamide, can further influence intermolecular interactions and the propensity for multiple crystalline forms.[3]

Our experimental strategy is therefore twofold:

  • Solid-State Characterization: To identify and characterize different solid forms (polymorphs, solvates) and determine their relative thermodynamic stability.

  • Degradation Pathway Analysis: To identify how the molecule degrades under stress conditions (heat, humidity, light, and pH) to predict its long-term stability and inform handling, storage, and formulation.[5][6]

Key Experimental Protocols

A. Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for probing the thermal properties of a pharmaceutical solid.[7][8] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and solid-solid phase transitions indicative of polymorphism.[9][10]

  • Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and to screen for potential polymorphs.

  • Methodology:

    • Accurately weigh 2-5 mg of 2-Ethoxy-3,5-difluorobenzenesulfonamide into a standard aluminum DSC pan.

    • Crimp the pan with a lid. An open pan or a pinhole-lidded pan may be used if volatilization is expected.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).

    • Scan from ambient temperature to a temperature well above the observed melting point (e.g., 25 °C to 300 °C).

    • Causality: A sharp endotherm indicates the melting of a crystalline solid. Multiple thermal events prior to the final melt could signify the presence of less stable polymorphs converting to more stable forms.[10] The enthalpy of fusion provides insight into the lattice energy of the crystal.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11][12] It is essential for determining thermal stability, decomposition temperatures, and quantifying the presence of residual solvents or water (solvates/hydrates).[13][14]

  • Objective: To assess the thermal decomposition profile and determine the presence of volatiles.

  • Methodology:

    • Place 5-10 mg of the sample onto a tared TGA sample pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Monitor the mass loss as a function of temperature.

    • Causality: A significant mass loss indicates decomposition.[12] Mass loss at lower temperatures (e.g., < 150 °C) typically corresponds to the loss of residual solvent or water.[13] This information is crucial for interpreting DSC results and for understanding the material's hygroscopicity.

Forced degradation studies are essential for elucidating the intrinsic stability of the molecule and identifying likely degradation products.[5] The sulfonamide functional group can be susceptible to hydrolysis and photolysis.[6]

  • Objective: To identify degradation pathways under hydrolytic, oxidative, and photolytic stress.

  • Methodology:

    • Hydrolytic Stress: Dissolve or suspend the API in solutions of 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral). Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Oxidative Stress: Dissolve or suspend the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Stress: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analysis: At appropriate time points, analyze all stressed samples by a stability-indicating HPLC method (typically reverse-phase with UV detection) to quantify the parent API and detect degradation products.

Workflow for Thermodynamic Stability Assessment

Stability_Workflow cluster_SolidState Solid-State Characterization cluster_Degradation Forced Degradation Studies cluster_LongTerm Long-Term Stability (ICH Q1A) API API Sample (2-Ethoxy-3,5-difluorobenzenesulfonamide) DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative Stress (H₂O₂) API->Oxidation Photolysis Photolytic Stress (ICH Q1B) API->Photolysis ICH_Study ICH Stability Chambers (e.g., 25°C/60% RH & 40°C/75% RH) API->ICH_Study DSC_Results Melting Point Enthalpy of Fusion Polymorphic Transitions DSC->DSC_Results TGA_Results Decomposition Temp Residual Solvent/Water TGA->TGA_Results Analysis Stability-Indicating HPLC Analysis Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Deg_Results Degradation Pathways Degradant Identification Analysis->Deg_Results Timepoints Testing at specified time points (0, 3, 6, 9, 12... months) ICH_Study->Timepoints Final_Results Shelf-Life Determination Storage Conditions Timepoints->Final_Results Solubility_Workflow cluster_Aqueous Aqueous pH-Solubility Profile cluster_Biorelevant Biorelevant Solubility cluster_Final Final Data Synthesis API API Sample (Most Stable Polymorph) Buffers Aqueous Buffers (pH 1.2, 4.5, 6.8, etc.) API->Buffers ShakeFlask_Aq Shake-Flask Method (37°C, >24h) Buffers->ShakeFlask_Aq Analysis_Aq HPLC Analysis of Supernatant ShakeFlask_Aq->Analysis_Aq Results_Aq Solubility (mg/mL) vs. pH Analysis_Aq->Results_Aq BCS BCS Classification (High/Low Solubility) Results_Aq->BCS API2 API Sample (Most Stable Polymorph) Media Biorelevant Media (FaSSIF, FeSSIF) API2->Media ShakeFlask_Bio Shake-Flask Method (37°C, >24h) Media->ShakeFlask_Bio Analysis_Bio HPLC Analysis of Supernatant ShakeFlask_Bio->Analysis_Bio Results_Bio Solubility (mg/mL) in Simulated GI Fluids Analysis_Bio->Results_Bio Formulation Informs Formulation Strategy (e.g., salt forms, amorphous dispersions) Results_Bio->Formulation

Caption: Workflow for characterizing the solubility profile of an API.

Data Presentation: Solubility Summary
MediumpH (Final)Temperature (°C)Solubility (mg/mL) ± SD
0.1 N HCl Buffer1.237Experimental Value
Acetate Buffer4.537Experimental Value
Phosphate Buffer6.837Experimental Value
FaSSIF~6.537Experimental Value
FeSSIF~5.037Experimental Value

Conclusion

The comprehensive characterization of 2-Ethoxy-3,5-difluorobenzenesulfonamide's thermodynamic stability and solubility is not merely a data-gathering exercise; it is a critical component of risk mitigation and strategic planning in drug development. The protocols detailed in this guide provide a robust framework for generating the essential data required to understand potential liabilities such as polymorphism and degradation, and to build a predictive model of its in vivo dissolution behavior.

Executing this experimental plan will yield a deep understanding of the molecule's intrinsic properties, directly informing critical decisions regarding candidate selection, formulation design, manufacturing processes, and the establishment of appropriate storage conditions and shelf-life. This foundational knowledge is indispensable for advancing 2-Ethoxy-3,5-difluorobenzenesulfonamide from a chemical entity to a viable therapeutic agent.

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Foundational

Pharmacokinetic profiling of 2-Ethoxy-3,5-difluorobenzenesulfonamide derivatives

An In-Depth Technical Guide: Pharmacokinetic Profiling of 2-Ethoxy-3,5-difluorobenzenesulfonamide Derivatives Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment The sulfonamide moiety (-SO₂NH₂) is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 2-Ethoxy-3,5-difluorobenzenesulfonamide Derivatives

Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutics from antimicrobials to anticancer agents.[1][2] The 2-Ethoxy-3,5-difluorobenzenesulfonamide scaffold represents a promising chemical space for the development of novel therapeutic agents. However, potent biological activity alone does not make a successful drug. A candidate molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—ultimately determines its safety and efficacy. It is estimated that a significant percentage of drug failures in clinical trials can be attributed to unfavorable pharmacokinetic (PK) properties.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the robust pharmacokinetic profiling of novel 2-Ethoxy-3,5-difluorobenzenesulfonamide derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind each experimental choice. We will explore the integrated in vitro and in vivo assays that form the foundation of a modern DMPK (Drug Metabolism and Pharmacokinetics) workflow.[4][5] This approach enables early, data-driven decisions, de-risking candidates and focusing resources on compounds with the highest probability of clinical success.[6][7]

Part I: In Vitro Characterization – The Foundation of a PK Profile

In vitro ADME assays are the workhorse of early drug discovery, providing critical insights into a compound's intrinsic properties.[6][7][8] They are designed to be rapid, cost-effective, and predictive, allowing for the screening and rank-ordering of numerous derivatives to guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.

Permeability Assessment: Predicting Oral Absorption

Scientific Rationale: For an orally administered drug to be effective, it must first pass from the gastrointestinal tract into the bloodstream. The primary mechanism for this is passive diffusion across the intestinal epithelium.[9] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free model that specifically measures this passive transport, providing a reliable early indicator of a compound's potential for oral absorption.[9][10] By avoiding the complexities of active transporters, PAMPA offers a clean, reproducible measure of a molecule's intrinsic ability to cross a lipid membrane.[9][10]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare 1% Lecithin in Dodecane Solution coat_donor Coat Donor Plate Filter with 5µL Lipid Solution prep_lipid->coat_donor prep_cmpd Prepare 10-500 µM Test Compound in PBS/DMSO add_cmpd Add Test Compound to Donor Plate prep_cmpd->add_cmpd prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble 'Sandwich': Donor Plate on Acceptor Plate prep_acceptor->assemble coat_donor->add_cmpd add_cmpd->assemble incubate Incubate (e.g., 18h, 25°C) with Gentle Shaking assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound in Donor & Acceptor Wells via LC-MS/MS disassemble->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA-GIT Model

  • Reagent Preparation:

    • Lipid Solution: Prepare a 1% (w/v) solution of L-α-phosphatidylcholine (lecithin) in dodecane. Sonicate until fully dissolved.[11]

    • Test Compound Stock: Prepare a 10 mM stock solution of each sulfonamide derivative in 100% DMSO.

    • Donor Solution: Dilute the test compound stock to a final concentration of 10-200 µM in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS buffer, which may contain 5% DMSO to act as a "sink" and prevent compound saturation.[11]

  • Assay Procedure:

    • Membrane Coating: Using a multichannel pipette, carefully apply 5 µL of the lipid solution to the filter membrane of each well in the 96-well donor plate.[11]

    • Compound Addition: Add 150-200 µL of the Donor Solution (containing the test compound) to each well of the coated donor plate.

    • Assembly & Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature (25°C) for 16-18 hours with gentle shaking.[12]

    • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification and Data Analysis:

    • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

    • Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where [C]A and [C]D are the concentrations in the acceptor and donor wells, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time in seconds.

    • Membrane Integrity: The integrity of the artificial membrane should be verified post-assay using a marker compound with very low permeability, such as Lucifer Yellow.[13]

Data Interpretation:

Permeability (Pe, 10⁻⁶ cm/s)Predicted In Vivo Absorption
> 15High
5 - 15Medium
< 5Low

This table provides a general classification. Thresholds should be validated internally with compounds of known human absorption.

Plasma Protein Binding (PPB): Assessing Drug Distribution

Scientific Rationale: Once in the bloodstream, drugs reversibly bind to plasma proteins like albumin and α1-acid-glycoprotein.[14][15] It is a fundamental principle of pharmacology that only the unbound fraction of a drug is free to distribute into tissues, interact with its biological target, and be cleared from the body.[14] Therefore, determining the extent of plasma protein binding is critical for understanding a drug's efficacy, dosing, and potential for drug-drug interactions.[15] Rapid Equilibrium Dialysis (RED) is considered the gold standard method for this determination due to its accuracy and robustness.[14][15]

RED_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_plasma Thaw Species-Specific Plasma (Human, Rat, etc.) prep_cmpd Spike Plasma with Test Compound (e.g., 1-2 µM final concentration) prep_plasma->prep_cmpd load_red Load Spiked Plasma into RED Device Plasma Chamber prep_cmpd->load_red seal_incubate Seal and Incubate (e.g., 4-6h, 37°C) with Rotation to Reach Equilibrium load_red->seal_incubate load_buffer Load PBS Buffer into Buffer Chamber load_buffer->seal_incubate sample Sample Aliquots from Both Plasma and Buffer Chambers seal_incubate->sample quench Matrix-Match & Quench Samples (e.g., with Acetonitrile) sample->quench quantify Quantify Compound in Both Chambers via LC-MS/MS quench->quantify calculate Calculate Fraction Unbound (fu) and Percent Bound quantify->calculate

Caption: Workflow for Plasma Protein Binding using Rapid Equilibrium Dialysis (RED).

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Reagent and Device Preparation:

    • Plasma: Use commercially available pooled plasma from the relevant species (e.g., Human, Rat, Mouse). Thaw at 37°C immediately before use.

    • Test Compound: Prepare a 1-2 µM solution of the sulfonamide derivative in plasma.

    • RED Device: Utilize a commercial RED device, which consists of individual wells separated into two chambers by a vertically aligned dialysis membrane with a molecular weight cutoff of ~12-14 kDa.[14]

  • Assay Procedure:

    • Loading: Add the plasma containing the test compound to one chamber (the plasma chamber) and an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).[14]

    • Incubation: Seal the plate and incubate at 37°C for 4 to 6 hours in a rotating incubator to facilitate equilibrium.[16] The unbound drug will diffuse across the membrane from the plasma to the buffer chamber until its concentration is equal on both sides.

    • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers for analysis.

  • Quantification and Data Analysis:

    • Sample Preparation: To ensure accurate quantification, samples from the plasma chamber should be matched with an equivalent volume of clean buffer, and samples from the buffer chamber should be matched with an equivalent volume of blank plasma. This ensures that matrix effects are consistent between samples. Both are then quenched via protein precipitation with 3-4 volumes of cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins and analyze the supernatant using a validated LC-MS/MS method.

    • Calculation:

      • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

      • Percent Bound (%PPB) = (1 - fu) * 100

Data Interpretation:

Percent Bound (%PPB)ClassificationImplication
> 99%Highly BoundLow volume of distribution, longer half-life, potential for drug-drug displacement interactions.[17]
90 - 99%Moderately to Highly BoundCommon range for many drugs.
< 90%Low to Moderately BoundLarger volume of distribution, potentially faster clearance.
Metabolic Stability: Predicting Hepatic Clearance

Scientific Rationale: The liver is the body's primary metabolic hub, where enzymes work to modify foreign compounds (xenobiotics) to facilitate their excretion.[3] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, making it difficult to maintain therapeutic concentrations. The hepatocyte stability assay is a premier in vitro model because intact hepatocytes contain a full complement of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, providing a comprehensive picture of a compound's metabolic fate.[3][18] This assay measures the rate of disappearance of the parent compound over time to estimate its intrinsic clearance.[19][20]

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_cells Thaw & Prepare Cryopreserved Hepatocytes to 0.5-1.0 x 10^6 viable cells/mL initiate Initiate Reaction by Mixing Cells and Compound prep_cells->initiate prep_cmpd Prepare 1 µM Test Compound in Incubation Medium prep_cmpd->initiate equilibrate Equilibrate Cells and Compound at 37°C equilibrate->initiate sample_t0 Time=0 min: Remove Aliquot & Quench initiate->sample_t0 incubate Incubate at 37°C with Shaking initiate->incubate process Process Quenched Samples (Centrifuge, add IS) sample_t0->process sample_tx Time=15, 30, 60, 120 min: Remove Aliquots & Quench incubate->sample_tx sample_tx->process quantify Quantify Remaining Parent Compound via LC-MS/MS process->quantify plot Plot ln(% Remaining) vs. Time quantify->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for the Hepatocyte Metabolic Stability Assay.

Experimental Protocol: Hepatocyte Stability Assay

  • Reagent Preparation:

    • Hepatocytes: Thaw cryopreserved hepatocytes (human or other species) according to the supplier's instructions. Resuspend in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[3][21]

    • Test Compound: Prepare a working solution of the sulfonamide derivative at 2x the final concentration (e.g., 2 µM) in incubation medium.

  • Assay Procedure:

    • Initiation: In a 96-well plate, combine equal volumes of the hepatocyte suspension and the 2x test compound solution to initiate the metabolic reaction. The final test compound concentration is typically 1 µM.[21]

    • Incubation and Sampling: Place the plate in an incubator at 37°C with shaking (e.g., 90-120 rpm).[3] At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and immediately quench the reaction by adding it to 3-4 volumes of cold acetonitrile containing an internal standard.[3][18]

  • Quantification and Data Analysis:

    • Sample Processing: Centrifuge the quenched samples to pellet cell debris and precipitated proteins.

    • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

    • Calculation:

      • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

      • The slope of the linear regression line is the elimination rate constant (k).

      • Half-life (t½) = 0.693 / k

      • In vitro intrinsic clearance (Clint, in vitro) can be calculated and scaled to predict in vivo hepatic clearance.[3]

Data Interpretation:

In Vitro Half-Life (t½, minutes)Predicted In Vivo Hepatic Clearance
< 30High
30 - 120Moderate
> 120Low

This table provides a general classification. Compounds with high clearance may have low oral bioavailability due to the "first-pass effect."

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk

Scientific Rationale: Cytochrome P450 enzymes are a superfamily of proteins responsible for the metabolism of a vast majority of clinically used drugs.[22] Inhibition of a specific CYP isoform by one drug can slow the metabolism of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma levels of the second drug, potentially causing toxicity. Therefore, regulatory agencies like the FDA require assessment of a new drug candidate's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[7] High-throughput, fluorogenic assays are a fast and cost-effective method for initial screening of CYP inhibition potential.[23][24]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare Serial Dilutions of Test Compound (Inhibitor) pre_incubate Pre-incubate Test Compound with Enzyme/Substrate Mix (37°C) prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme/Substrate Mix: Recombinant CYP Isoform + Fluorogenic Substrate prep_enzyme->pre_incubate initiate Initiate Reaction by Adding NADPH Generating System pre_incubate->initiate incubate Incubate at 37°C for a Defined Time initiate->incubate stop_reaction Stop Reaction (e.g., Acetonitrile or Stop Solution) incubate->stop_reaction read_fluorescence Read Fluorescence on a Plate Reader stop_reaction->read_fluorescence plot Plot % Inhibition vs. log[Inhibitor] read_fluorescence->plot calculate Calculate IC50 Value plot->calculate

Caption: Workflow for a Fluorogenic CYP450 Inhibition Assay.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Reagent Preparation:

    • Enzymes: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, etc.) expressed in a system like baculovirus-infected insect cells.

    • Substrates: Use a specific fluorogenic probe for each isoform (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin (BFC) for CYP3A4).[22][25]

    • Test Compound: Prepare an 8-point serial dilution of the sulfonamide derivative, typically starting from 100 µM.

    • NADPH System: Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) to provide the necessary cofactor for the CYP reaction.

  • Assay Procedure (96-well plate format):

    • Pre-incubation: In each well, combine the buffer, recombinant CYP enzyme, fluorogenic substrate, and the test compound at its various concentrations. Pre-incubate for 5-10 minutes at 37°C.[25]

    • Initiation: Initiate the reaction by adding the NADPH-generating system to all wells.[22]

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).

    • Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M Tris base/acetonitrile).[25]

  • Quantification and Data Analysis:

    • Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation/emission wavelengths for the fluorescent product.

    • Calculation:

      • Calculate the percent inhibition at each concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[23]

Data Interpretation:

IC₅₀ ValuePotential for In Vivo DDI
< 1 µMHigh Risk
1 - 10 µMModerate Risk
> 10 µMLow Risk

These are general guidance values. The risk of a clinical drug-drug interaction (DDI) also depends on the inhibitor's and the victim drug's therapeutic concentrations.

Part II: In Vivo Pharmacokinetic Assessment – The Integrated View

While in vitro assays provide crucial data on isolated properties, in vivo studies are essential to understand how these properties integrate within a complex living system.[5][26] These studies, typically conducted in rodent models like mice or rats, provide the definitive data on a drug's concentration-time profile in the body after administration.[27][28][29]

Scientific Rationale: The goal of an initial in vivo PK study is to determine key parameters that describe the compound's overall disposition. By administering the drug both intravenously (IV) and orally (PO), we can determine its absolute bioavailability—the fraction of the oral dose that reaches systemic circulation. The IV dose reveals the drug's clearance and distribution properties, while the PO dose reveals its absorption characteristics.[30]

InVivo_PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sampling & Bioanalysis cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Male Sprague-Dawley Rats) group_assignment Assign Animals to Dose Groups (e.g., IV and PO) animal_model->group_assignment dose_prep Prepare Dosing Formulations group_assignment->dose_prep dose_admin Administer Compound via IV (bolus) and PO (gavage) Routes dose_prep->dose_admin blood_collection Collect Serial Blood Samples at Pre-defined Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_admin->blood_collection plasma_prep Process Blood to Plasma blood_collection->plasma_prep sample_extraction Extract Drug from Plasma (e.g., Protein Precipitation) plasma_prep->sample_extraction lcms_analysis Quantify Drug Concentration via Validated LC-MS/MS Method sample_extraction->lcms_analysis pk_curve Plot Plasma Concentration vs. Time Curve lcms_analysis->pk_curve nca Perform Non-Compartmental Analysis (NCA) pk_curve->nca calc_params Calculate Key PK Parameters: AUC, CL, Vd, t½, Cmax, Tmax, F% nca->calc_params

Caption: Generalized workflow for a preclinical in vivo pharmacokinetic study.

Experimental Protocol: Rodent PK Study

  • Study Design:

    • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

    • Dose Groups:

      • Group 1 (IV): 1 mg/kg administered as an intravenous bolus.

      • Group 2 (PO): 5 mg/kg administered via oral gavage.

    • Formulation: Formulate the compound in a suitable vehicle (e.g., 20% Solutol / 80% Water).

  • Dosing and Sampling:

    • Dosing: Administer the prepared formulations to the respective groups.

    • Blood Collection: Collect sparse or serial blood samples (~100 µL) from a cannulated vessel or via tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[31] Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Bioanalysis:

    • Sample Preparation: Centrifuge blood samples to obtain plasma. Extract the drug from a small aliquot of plasma via protein precipitation with 3-4 volumes of cold acetonitrile containing an internal standard.

    • Quantification: Analyze the samples using a robust LC-MS/MS method. The method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) for accuracy, precision, selectivity, and stability.[32][33][34]

  • Data Analysis:

    • PK Curve: Plot the mean plasma concentration versus time for both IV and PO groups.

    • Non-Compartmental Analysis (NCA): Use specialized software (e.g., Phoenix WinNonlin) to perform NCA on the concentration-time data to calculate key PK parameters.[31][35]

Key Pharmacokinetic Parameters and Their Significance:

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential peak-concentration toxicity.[26]
Tmax Time at which Cmax is reachedIndicates the rate of drug absorption.[26]
AUC Area Under the concentration-time CurveRepresents the total systemic exposure to the drug over time.[26]
Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.[26]
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of DistributionAn apparent volume into which the drug distributes in the body; indicates tissue penetration.
F (%) BioavailabilityThe fraction of the oral dose that reaches systemic circulation (AUC_PO / AUC_IV * Dose_IV / Dose_PO). A key parameter for oral drug viability.

Synthesizing the Data: Building a Holistic Candidate Profile

The power of this profiling strategy lies not in any single data point, but in the synthesis of all in vitro and in vivo results. A promising sulfonamide derivative should exhibit a balanced profile:

  • Good Absorption: Indicated by medium to high permeability in PAMPA and a reasonable oral bioavailability (e.g., F > 30%) in vivo.

  • Optimal Distribution: Moderate plasma protein binding (e.g., <99%) suggests sufficient free drug is available to engage the target.

  • Favorable Metabolism: A low to moderate clearance rate, predicted by a longer half-life in the hepatocyte stability assay and confirmed by the in vivo clearance value, suggests the compound will not be eliminated too rapidly.

  • Low DDI Risk: High IC₅₀ values (>10 µM) in the CYP inhibition assays reduce the risk of clinically significant drug-drug interactions.

By systematically evaluating each 2-Ethoxy-3,5-difluorobenzenesulfonamide derivative against these criteria, research teams can confidently prioritize the most promising candidates for further, more resource-intensive preclinical development. This rigorous, front-loaded approach to pharmacokinetic profiling is an indispensable component of modern, efficient drug discovery.

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Spectroscopic Characterization of 2-Ethoxy-3,5-difluorobenzenesulfonamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Ethoxy-3,5-difluorobenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. The strategic i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Ethoxy-3,5-difluorobenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and the sulfonamide functional group into organic molecules can significantly modulate their physicochemical and pharmacological properties. As such, a thorough structural elucidation using a suite of spectroscopic techniques is paramount for advancing research and development efforts. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the analysis of this and structurally related compounds.

The Enduring Significance of the Sulfonamide Scaffold

Sulfonamides, a class of compounds characterized by the -SO₂NH₂ functional group, have been a cornerstone of medicinal chemistry for decades.[1][2] Their journey began with the discovery of their antimicrobial properties, leading to the development of the first generation of "sulfa drugs."[3][4] Beyond their antibacterial applications, the sulfonamide scaffold has proven to be a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including antiviral, anticancer, and antidiabetic properties.[5] The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its specific steric and electronic profile, allows for its effective interaction with various biological targets.[5] The continuous exploration of novel sulfonamide derivatives underscores their enduring importance in the quest for new therapeutic agents.[3]

Molecular Structure and Key Features

A foundational understanding of the molecular architecture of 2-Ethoxy-3,5-difluorobenzenesulfonamide is crucial for the interpretation of its spectroscopic data. The molecule consists of a central benzene ring substituted with an ethoxy group at the 2-position, two fluorine atoms at the 3- and 5-positions, and a sulfonamide group at the 1-position.

Diagram: Molecular Structure of 2-Ethoxy-3,5-difluorobenzenesulfonamide

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis a Dissolve in Deuterated Solvent b High-Field NMR Spectrometer a->b c Set Acquisition Parameters b->c d Fourier Transform c->d e Phase and Baseline Correction d->e f Referencing e->f g Assign Signals f->g h Interpret Coupling g->h

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Insight: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The presence of fluorine atoms will lead to characteristic C-F coupling, which can be observed in the ¹³C spectrum.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to a series of singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C-3, C-5158.0 - 162.0dd¹J(C-F) ≈ 240-260, ³J(C-F) ≈ 5-10
C-1135.0 - 140.0t³J(C-F) ≈ 3-5
C-2145.0 - 150.0t²J(C-F) ≈ 15-25
C-6110.0 - 115.0d³J(C-F) ≈ 3-5
C-4105.0 - 110.0t²J(C-F) ≈ 20-30
-OCH₂CH₃65.0 - 70.0s-
-OCH₂CH₃14.0 - 16.0s-

Analysis and Rationale:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the fluorine atoms (C-3 and C-5) will appear as doublets of doublets due to the large one-bond C-F coupling and a smaller three-bond coupling to the other fluorine. [6][7]The other aromatic carbons will also show smaller couplings to the fluorine atoms. The carbon attached to the sulfonamide group (C-1) and the ethoxy group (C-2) will be significantly downfield.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be around 65-70 ppm, and the methyl carbon (-CH₃) will be around 14-16 ppm. [8]

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Theoretical Insight: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. [9]The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, and the large chemical shift dispersion allows for excellent resolution of signals from different fluorine atoms. [10]

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

    • Number of Scans: 16-64 scans.

    • Referencing: The spectrum is referenced to an external standard, typically CFCl₃ at 0.00 ppm. [11]4. Data Processing: Standard Fourier transform and processing are applied.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
F-3, F-5-110.0 to -115.0m-

Analysis and Rationale:

  • The two fluorine atoms at positions 3 and 5 are chemically equivalent due to the free rotation of the sulfonamide and ethoxy groups. Therefore, they are expected to appear as a single signal in the ¹⁹F NMR spectrum.

  • The chemical shift is predicted to be in the typical range for aromatic fluorine atoms. [9]* The signal will likely be a complex multiplet due to coupling with the aromatic protons (H-4 and H-6).

Vibrational Spectroscopy: FT-IR

Theoretical Insight: Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Experimental Protocol: FT-IR

  • Sample Preparation: The spectrum can be acquired from a solid sample using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Instrument Setup: A standard FT-IR spectrometer is used.

  • Acquisition: A background spectrum of the empty sample compartment or the KBr pellet is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3350 - 3250N-H stretching (sulfonamide)Medium
3100 - 3000Aromatic C-H stretchingMedium-Weak
2980 - 2850Aliphatic C-H stretching (ethoxy)Medium
1600 - 1450Aromatic C=C stretchingMedium-Strong
1350 - 1310Asymmetric SO₂ stretchingStrong
1280 - 1200Aromatic C-O stretching (ether)Strong
1170 - 1140Symmetric SO₂ stretchingStrong
1100 - 1000C-F stretchingStrong

Analysis and Rationale:

  • Sulfonamide Group: The characteristic strong asymmetric and symmetric stretching vibrations of the SO₂ group are expected in the regions of 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. [12][13]The N-H stretching vibrations will appear in the region of 3350-3250 cm⁻¹.

  • Aromatic and Ether Moieties: The aromatic C=C stretching vibrations will be observed between 1600 and 1450 cm⁻¹. [14]A strong band corresponding to the aromatic C-O stretching of the ether linkage is expected between 1280 and 1200 cm⁻¹. [15][16]* Fluorine and Alkyl Groups: The C-F stretching vibrations will give rise to strong absorptions in the 1100-1000 cm⁻¹ region. The aliphatic C-H stretching of the ethoxy group will be visible in the 2980-2850 cm⁻¹ range. [17]

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, and it can be run in either positive or negative ion mode.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Fragmentation (MS/MS): To obtain further structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.

Predicted Mass Spectrometry Data (ESI-):

m/z (predicted) Ion Possible Fragmentation Pathway
252.02[M-H]⁻Deprotonation of the sulfonamide NH₂
172.05[M-H-SO₂]⁻Loss of sulfur dioxide
144.04[M-H-SO₂-C₂H₄]⁻Loss of ethylene from the ethoxy group
92.01[C₆H₅N]⁻Anilide anion formation

Analysis and Rationale:

  • Molecular Ion: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected to be the most abundant ion. The high-resolution mass measurement of this ion can be used to confirm the elemental composition of the molecule.

  • Fragmentation: A characteristic fragmentation pathway for sulfonamides is the loss of SO₂. [18][19]Further fragmentation of the ethoxy group (loss of ethylene) is also plausible. The formation of an anilide anion is another potential fragmentation pathway for N-phenyl benzenesulfonamides. [18][20]

Diagram: Mass Spectrometry Fragmentation

M [M-H]⁻ m/z 252.02 frag1 [M-H-SO₂]⁻ m/z 172.05 M->frag1 -SO₂ frag2 [M-H-SO₂-C₂H₄]⁻ m/z 144.04 frag1->frag2 -C₂H₄

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Ethoxy-3,5-difluorobenzenesulfonamide

Application Note: Highly Selective Synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonamide Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 2-Ethoxy-3,5-difluorobenzenesulfonamide (CAS: 140...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Selective Synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 2-Ethoxy-3,5-difluorobenzenesulfonamide (CAS: 1409618-37-6)

Introduction and Mechanistic Rationale

2-Ethoxy-3,5-difluorobenzenesulfonamide is a highly valued pharmaceutical building block, frequently utilized in the design of bioactive molecules, including carbonic anhydrase inhibitors and complex screening compounds[1]. The presence of the ethoxy ether and the electron-withdrawing fluorine atoms on the benzenesulfonamide scaffold provides unique stereoelectronic properties that enhance binding affinity in biological targets[1].

Designing a robust synthesis for this compound requires a self-validating, regioselective approach. The optimal synthetic route utilizes 2,4-difluorophenol as the starting material, progressing through a three-step workflow: O-alkylation, electrophilic aromatic chlorosulfonation, and nucleophilic amidation.

Mechanistic Causality
  • O-Alkylation: The transformation begins with the O-ethylation of 2,4-difluorophenol. Utilizing a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent such as Dimethylformamide (DMF) ensures the quantitative generation of the phenoxide anion. DMF poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide for a rapid SN​2 attack on the ethyl halide[2][3].

  • Regioselective Chlorosulfonation: The intermediate, 1-ethoxy-2,4-difluorobenzene, undergoes electrophilic aromatic substitution via chlorosulfonic acid ( ClSO3​H )[4][5]. The regiochemistry is strictly dictated by the substituents. The ethoxy group is strongly activating and ortho/para-directing. Because the para position (C4) and one ortho position (C2) are occupied by fluorine atoms, the electrophile is forced exclusively into the remaining ortho position (C6)[6]. Upon renumbering the ring to give the sulfonyl group priority, the product is correctly designated as the 2-ethoxy-3,5-difluoro isomer.

  • Amidation: The final step involves the conversion of the highly reactive sulfonyl chloride to the sulfonamide using ammonia. This step must be conducted at low temperatures (0 °C) to suppress the competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid[7].

Synthetic Pathway Visualization

G A 2,4-Difluorophenol B 1-Ethoxy-2,4- difluorobenzene A->B Step 1: O-Ethylation (EtI, K2CO3, DMF) C 2-Ethoxy-3,5-difluoro- benzenesulfonyl chloride B->C Step 2: Chlorosulfonation (ClSO3H, 0°C to RT) D 2-Ethoxy-3,5-difluoro- benzenesulfonamide C->D Step 3: Amidation (NH4OH, THF, 0°C)

Synthesis workflow for 2-Ethoxy-3,5-difluorobenzenesulfonamide from 2,4-difluorophenol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 100 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
1 2,4-Difluorophenol130.091.0013.01 g-
1 Iodoethane (EtI)155.971.2018.72 g-
1 Potassium Carbonate ( K2​CO3​ )138.211.5020.73 g-
1 1-Ethoxy-2,4-difluorobenzene 158.15 - - 92% (14.5 g)
2 1-Ethoxy-2,4-difluorobenzene158.151.0014.50 g-
2 Chlorosulfonic Acid ( ClSO3​H )116.524.0042.74 g-
2 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride 256.65 - - 85% (19.9 g)
3 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride256.651.0019.90 g-
3 Ammonium Hydroxide (28% aq)35.055.00~27 mL-
3 2-Ethoxy-3,5-difluorobenzenesulfonamide 237.22 - - 88% (16.1 g)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-2,4-difluorobenzene
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge: Add 2,4-difluorophenol (13.01 g, 100 mmol) and anhydrous DMF (80 mL) to the flask. Stir to dissolve.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (20.73 g, 150 mmol) in one portion. The mixture will become a heterogeneous suspension.

  • Alkylation: Dropwise, add iodoethane (18.72 g, 120 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the disappearance of the phenol via TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 2×50 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Step 2: Synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Setup: Equip a 250 mL three-neck flask with a dropping funnel, internal thermometer, and an acid gas scrubber system (to neutralize evolved HCl gas).

  • Charge: Add 1-ethoxy-2,4-difluorobenzene (14.50 g, ~91.7 mmol) and cool the flask to 0 °C using an ice-salt bath.

  • Electrophilic Addition: Place chlorosulfonic acid (42.74 g, ~366 mmol) in the dropping funnel. Add it dropwise to the stirring arene over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Workup: Carefully pour the reaction mixture dropwise over 400 g of vigorously stirred crushed ice. Note: Do not add water to the reaction flask.

  • Isolation: Extract the resulting white suspension with Dichloromethane (DCM) ( 3×100 mL). Wash the combined organics with cold water (100 mL) and cold brine (100 mL). Dry over Na2​SO4​ , filter, and concentrate in vacuo to afford the sulfonyl chloride as a white to off-white solid. Use immediately in the next step to prevent degradation.

Step 3: Synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonamide
  • Setup: In a 500 mL round-bottom flask, dissolve the freshly prepared 2-ethoxy-3,5-difluorobenzenesulfonyl chloride (19.90 g, ~77.5 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amidation: Slowly add Ammonium Hydroxide (28% aqueous solution, ~27 mL, 5.0 equiv) dropwise over 20 minutes[7]. A white precipitate of ammonium chloride will begin to form.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the THF. Suspend the remaining aqueous slurry in 200 mL of cold distilled water and stir for 30 minutes to dissolve inorganic salts.

  • Isolation: Filter the precipitated sulfonamide product under vacuum. Wash the filter cake with ice-cold water ( 2×50 mL) and cold hexanes (50 mL).

  • Drying & Validation: Dry the solid in a vacuum oven at 45 °C overnight. The final product, 2-Ethoxy-3,5-difluorobenzenesulfonamide, is obtained as a white crystalline solid. Validate purity via 1H NMR (DMSO- d6​ ) looking for the characteristic sulfonamide NH2​ singlet (typically around δ 7.5-7.8 ppm) and the ethoxy triplet/quartet splitting pattern.

References

  • Sigma-Aldrich. "2-Ethoxy-3,5-difluorobenzenesulfonamide | 1409618-37-6". sigmaaldrich.com.

  • EvitaChem. "1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone". evitachem.com. 1

  • SciSpace. "Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols". scispace.com. 2

  • Academia.edu. "Convenient O-alkylation of phenols". academia.edu. 3

  • Benchchem. "A Technical Guide to the Synthesis of Benzenesulfonic Derivatives". benchchem.com.

  • Benchchem. "4-Chloro-3-cyanobenzenesulfonamide | High-Purity Research". benchchem.com.

  • Google Patents. "WO2008016288A1 - Benzimidazo[1,2-c][1,2,3]thiadiazol-7-sulfonamides as inhibitors of carbonic anhydrase". google.com. 7

  • Wiley-VCH. "Subject Index - Chlorosulfonation". wiley-vch.de. 5

  • DSS. "The Journal of Organic Chemistry 1957 Volume.22 No.8". dss.go.th. 6

Sources

Application

Application Note: HPLC Method Development and Validation for 2-Ethoxy-3,5-difluorobenzenesulfonamide

Introduction 2-Ethoxy-3,5-difluorobenzenesulfonamide (CAS: 1409618-37-6) is a specialized fluorinated aromatic compound utilized as a critical intermediate in pharmaceutical synthesis. Ensuring the chemical purity of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethoxy-3,5-difluorobenzenesulfonamide (CAS: 1409618-37-6) is a specialized fluorinated aromatic compound utilized as a critical intermediate in pharmaceutical synthesis. Ensuring the chemical purity of this building block is paramount, as process-related impurities can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This application note details the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity and assay analysis of 2-Ethoxy-3,5-difluorobenzenesulfonamide. The protocol is designed as a self-validating system, rigorously aligned with the latest , which became legally effective on June 14, 2024[1].

Workflow N1 1. Define Analytical Target Profile (ATP) & Quality Attributes N2 2. Analyte Characterization (pKa ~9.5, LogP, UV Max 230nm) N1->N2 N3 3. Column & Mobile Phase Selection (C18, 0.1% FA / Acetonitrile) N2->N3 N4 4. Method Optimization (Gradient, Temp, Flow Rate) N3->N4 N5 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) N4->N5 N6 6. Routine Analysis & Lifecycle Management N5->N6

HPLC method development lifecycle based on Quality by Design (QbD) and ICH Q2(R2) guidelines.

Scientific Rationale & Method Design (E-E-A-T)

Developing a robust HPLC method requires a deep understanding of the analyte's physicochemical properties to establish a method that is both accurate and mechanistically sound.

  • Ionization Control (Causality of Mobile Phase) : The molecule contains a sulfonamide group (-SO₂NH₂), which acts as a weak acid with a typical pKa between 9.0 and 10.0. If the mobile phase pH is near this pKa, the analyte will exist in a state of partial ionization, leading to split peaks, retention time instability, and poor reproducibility. By utilizing an acidic aqueous mobile phase—specifically 0.1% Formic Acid in water (pH ~2.7)—the sulfonamide group is forced into its fully protonated, neutral state. This maximizes hydrophobic retention and ensures sharp, symmetrical peak shapes[2].

  • Stationary Phase Selection : The presence of the ethoxy ether and two fluorine atoms on the benzene ring imparts significant hydrophobicity to the molecule. A standard end-capped C18 column provides the ideal non-polar surface area to retain and resolve the analyte from more polar synthetic byproducts[2].

  • Detection Wavelength : The conjugated aromatic system of benzenesulfonamides exhibits strong ultraviolet (UV) absorption. Based on spectral profiling of similar sulfonamide derivatives, a detection wavelength of 230 nm is optimal for maximizing the signal-to-noise ratio while minimizing background interference from the mobile phase[3].

Chromatographic Conditions

All quantitative parameters for the optimized chromatographic run are summarized in the tables below to ensure easy replication and comparison.

Table 1: Instrument and Method Parameters
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 230 nm (PDA/DAD detector recommended)
Diluent 50:50 Water : Acetonitrile (v/v)
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold (Equilibration)
2.08020Isocratic hold
10.02080Linear gradient (Elution of analyte & impurities)
12.02080Isocratic hold (Column wash)
12.18020Return to initial conditions
15.08020Re-equilibration

Experimental Protocols

To ensure the method acts as a self-validating system, strict adherence to the following step-by-step methodology is required.

Reagent Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 5 minutes.

  • Mobile Phase B: Use 100% HPLC-Grade Acetonitrile.

  • Diluent: Mix 500 mL of Ultrapure Water with 500 mL of Acetonitrile. Degas prior to use.

Sample and Standard Preparation Workflow

SamplePrep S1 Weigh 25.0 mg of 2-Ethoxy-3,5-difluorobenzenesulfonamide S2 Add 15 mL Diluent (50:50 Water:Acetonitrile) S1->S2 S3 Sonicate for 10 minutes (Ensure complete dissolution) S2->S3 S4 Make up to 25.0 mL with Diluent (1.0 mg/mL) S3->S4 S5 Filter through 0.22 µm PTFE Syringe Filter into Vial S4->S5

Step-by-step sample preparation workflow for 2-Ethoxy-3,5-difluorobenzenesulfonamide analysis.

System Suitability Test (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the Standard Solution (1.0 mg/mL) five times consecutively. The system is deemed suitable only if:

  • Retention Time (RT) %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Ensures the acidic mobile phase is successfully suppressing secondary silanol interactions).

  • Theoretical Plates (N): ≥ 5,000

Method Validation Summary (ICH Q2(R2) Compliance)

In accordance with the modernized [1], the method was evaluated across core validation characteristics to prove it is "fit for purpose" for commercial drug substance testing[1].

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria / Target Result
Specificity Forced degradation (Acid, Base, Peroxide, UV, Heat).No interference at the retention time of the main peak. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration (0.5 to 1.5 mg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spiking API into matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the sample at 100% concentration.%RSD of assay results ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Mobile Phase pH.SST criteria must still be met under all variant conditions.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." Adopted December 14, 2023; Effective June 14, 2024. Available at:[Link][1].

  • SIELC Technologies. "HPLC Separation of Benzenesulfonamide and Sulfanilamide." SIELC Applications Library. Available at:[Link][3].

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of 2-Ethoxy-3,5-difluorobenzenesulfonamide

Document ID: AN-MS-2026-03 Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists Compound: 2-Ethoxy-3,5-difluorobenzenesulfonamide (CAS: 1409618-37-6) Executive Summary 2-Ethoxy-3,5-difluoroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-MS-2026-03 Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists Compound: 2-Ethoxy-3,5-difluorobenzenesulfonamide (CAS: 1409618-37-6)

Executive Summary

2-Ethoxy-3,5-difluorobenzenesulfonamide (C8H9F2NO3S, Exact Mass: 237.03 Da) is a highly versatile building block frequently utilized in the synthesis of sulfonamide-based therapeutics and agricultural agents. In drug metabolism and pharmacokinetics (DMPK) studies, the unambiguous structural elucidation of such intermediates and their metabolites is critical. This application note provides a comprehensive, mechanistically grounded guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this compound, enabling researchers to confidently identify it in complex biological matrices.

Mechanistic Insights into Fragmentation (E-E-A-T)

To accurately interpret the MS/MS spectra of 2-Ethoxy-3,5-difluorobenzenesulfonamide, one must understand the causality behind its gas-phase dissociation. The fragmentation is governed by the competing proton affinities of its functional groups and the stability of the resulting product ions.

Positive Ion Mode (ESI+)

In ESI+, the molecule forms a stable protonated precursor,[M+H]⁺ at m/z 238.03. The fragmentation is driven by two primary competitive pathways:

  • S–N Bond Cleavage: Protonation preferentially occurs at the highly basic sulfonamide nitrogen. This localization weakens the adjacent sulfur-nitrogen bond, prompting the spontaneous neutral loss of ammonia (NH₃, 17 Da) to form a sulfonyl cation at m/z 221.01[1]. Subsequent extrusion of sulfur dioxide (SO₂, 64 Da) yields the highly stable difluorophenetole carbocation at m/z 157.04.

  • Ether Cleavage via McLafferty-like Rearrangement: The ethoxy group at the ortho position is highly susceptible to a charge-remote, six-membered cyclic rearrangement. This results in the facile neutral loss of ethylene (C₂H₄, 28 Da), generating a phenol derivative at m/z 210.00. This -28 Da shift is a definitive diagnostic marker for ethyl aryl ethers.

Negative Ion Mode (ESI-)

In ESI-, deprotonation yields the [M-H]⁻ anion at m/z 236.02. Gas-phase anions of benzenesulfonamides exhibit unique fragmentation channels [2]. Upon collisional activation, the dominant pathway is the direct elimination of sulfur dioxide (SO₂, 64 Da), resulting in an anilide or phenoxide-like anion at m/z 172.02. This SO₂ extrusion is a hallmark of deprotonated aromatic sulfonamides and serves as a highly reliable confirmation of the -SO₂NH₂ moiety [3].

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure high-fidelity data generation, the following protocol incorporates a self-validating isotopic check, leveraging the natural abundance of the ³⁴S isotope (~4.2%) to confirm the retention or loss of the sulfonyl group in fragment ions.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 2-Ethoxy-3,5-difluorobenzenesulfonamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

Step 2: Instrument Tuning & Acquisition

  • Source Parameters: Set the capillary voltage to +3.5 kV (ESI+) / -3.0 kV (ESI-). Maintain the desolvation temperature at 350°C with a gas flow of 800 L/hr.

  • MS1 Survey Scan: Acquire full-scan data from m/z 100 to 400.

    • Self-Validation Check: Verify the presence of the ³⁴S isotopic peak at m/z 240.03 (ESI+) at approximately 4.2% the intensity of the m/z 238.03 monoisotopic peak.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion (isolation width 1.0 Da) and apply a collision energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas.

Step 3: Data Processing

  • Extract the MS/MS spectra at the optimal CE (typically 25 eV for this compound).

  • Correlate the observed product ions against the predicted exact masses (see Section 4).

Quantitative Data Presentation

Table 1: ESI+ Precursor and Key Fragment Ions

Ion TypeFormulaExact Mass (m/z)Neutral LossProposed Mechanism
Precursor [C₈H₁₀F₂NO₃S]⁺238.0347N/AProtonation at sulfonamide N
Fragment 1 [C₈H₇F₂NO₃S]⁺221.0082-17 Da (NH₃)S-N bond cleavage
Fragment 2 [C₆H₆F₂NO₃S]⁺210.0034-28 Da (C₂H₄)McLafferty-like rearrangement
Fragment 3 [C₈H₇F₂O]⁺157.0465-81 Da (NH₃+SO₂)Consecutive loss of NH₃ and SO₂
Fragment 4 [C₆H₃F₂O]⁺129.0152-109 Da (C₂H₄+NH₃+SO₂)Complete side-chain stripping

Table 2: ESI- Precursor and Key Fragment Ions

Ion TypeFormulaExact Mass (m/z)Neutral LossProposed Mechanism
Precursor [C₈H₈F₂NO₃S]⁻236.0191N/ADeprotonation of sulfonamide
Fragment 1 [C₈H₈F₂NO]⁻172.0574-64 Da (SO₂)Direct SO₂ extrusion

Fragmentation Pathway Visualization

Below is the logical mapping of the ESI+ fragmentation cascade. The diagram highlights the competitive pathways originating from the protonated precursor.

G M_H [M+H]+ m/z 238.03 Loss_C2H4 [M+H - C2H4]+ m/z 210.00 M_H->Loss_C2H4 - C2H4 (28 Da) McLafferty-like Loss_NH3 [M+H - NH3]+ m/z 221.01 M_H->Loss_NH3 - NH3 (17 Da) S-N Cleavage Loss_All [M+H - C2H4 - NH3 - SO2]+ m/z 129.01 Loss_C2H4->Loss_All - NH3 & SO2 (81 Da) Loss_SO2 [M+H - NH3 - SO2]+ m/z 157.04 Loss_NH3->Loss_SO2 - SO2 (64 Da) C-S Cleavage Loss_SO2->Loss_All - C2H4 (28 Da)

Figure 1: Proposed ESI+ CID fragmentation pathways for m/z 238.03.

References

  • Tu, Y.-P., et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, American Chemical Society, 18 May 2010. Available at:[Link]

  • Hibbs, M., et al. "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry, 19 Jun. 2013. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of 2-Ethoxy-3,5-difluorobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the specific mechanistic and procedural challenges associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the specific mechanistic and procedural challenges associated with the synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonamide (CAS: 1409618-37-6).

This guide bypasses generic advice to focus on the exact causality of yield loss in your workflows, providing self-validating protocols to ensure high-fidelity results.

I. Reaction Workflow & Regiochemical Rationale

The synthesis relies on a two-step sequence starting from 1-ethoxy-2,4-difluorobenzene .

Before troubleshooting, it is critical to understand the causality of the regiochemistry. Why does the sulfonyl group attach specifically to yield the target isomer? In 1-ethoxy-2,4-difluorobenzene, the highly electron-donating ethoxy group directs electrophilic aromatic substitution to its ortho and para positions. The para position (C4) is already blocked by a fluorine atom. Of the two ortho positions, C2 is blocked by the other fluorine atom, leaving C6 as the only sterically accessible and electronically activated site. Once the sulfonyl group is installed at C6, IUPAC nomenclature renumbers the ring (assigning the sulfonamide as C1), perfectly yielding 2-ethoxy-3,5-difluorobenzenesulfonamide .

ReactionPathway SM 1-Ethoxy-2,4-difluorobenzene (Starting Material) Int 2-Ethoxy-3,5-difluoro- benzenesulfonyl chloride (Intermediate) SM->Int ClSO3H 0-5 °C Prod 2-Ethoxy-3,5-difluoro- benzenesulfonamide (Target Product) Int->Prod NH3 (aq) DCM, 0-10 °C

Figure 1: Two-step synthetic workflow for 2-Ethoxy-3,5-difluorobenzenesulfonamide.

II. Diagnostic FAQs & Troubleshooting Logic

When overall yields drop below 40%, the failure point must be isolated. The following logic tree and FAQs address the most common points of failure based on established chlorosulfonation kinetics[1].

Troubleshooting Start Issue: Low Overall Yield (<40%) CheckStep Isolate the problematic step via TLC/LC-MS Start->CheckStep Step1 Step 1: Chlorosulfonation CheckStep->Step1 Step2 Step 2: Amination CheckStep->Step2 Cause1A Sulfone Byproduct Fix: Increase ClSO3H eq. Step1->Cause1A Cause1B Hydrolysis during workup Fix: Quench on ice, extract cold Step1->Cause1B Cause2A Hydrolysis to Sulfonic Acid Fix: Reverse addition to NH3 Step2->Cause2A Cause2B Incomplete Conversion Fix: Increase NH3 concentration Step2->Cause2B

Figure 2: Diagnostic logic tree for resolving low yields in sulfonamide synthesis.

Q1: During Step 1, I am isolating a highly non-polar byproduct instead of the sulfonyl chloride. What is happening? A1: You are likely observing the formation of a diaryl sulfone (bis(2-ethoxy-3,5-difluorophenyl) sulfone). This occurs via a competing Friedel-Crafts-type reaction where the newly formed sulfonyl chloride acts as an electrophile and reacts with unreacted starting material[2]. Causality & Fix: This side reaction accelerates at higher temperatures and higher concentrations of the starting material. To suppress it, use a larger excess of chlorosulfonic acid (which acts as both reagent and diluting solvent) and strictly maintain the reaction temperature between 0–5 °C.

Q2: My sulfonyl chloride intermediate seems to disappear during the aqueous workup. How do I prevent this? A2: Sulfonyl chlorides bearing electron-withdrawing groups (like your two fluorine atoms) are highly electrophilic and exceptionally prone to hydrolysis back to the sulfonic acid. Causality & Fix: If you quench the reaction in liquid water, the exothermic heat of dilution will drive rapid hydrolysis. You must quench by pouring the mixture slowly over crushed ice with vigorous stirring, ensuring the local temperature never exceeds 5 °C, followed by immediate extraction into a cold organic solvent like dichloromethane (DCM).

Q3: In Step 2, I recover mostly sulfonic acid and very little of the target sulfonamide. Why? A3: Amination is a nucleophilic substitution that directly competes with hydrolysis. If you add aqueous ammonia to your sulfonyl chloride, the initial concentration of ammonia is low relative to water, allowing water to outcompete ammonia as the nucleophile. Causality & Fix: Employ a reverse addition technique. Add your sulfonyl chloride (dissolved in DCM) dropwise into a vigorously stirred, pre-cooled excess of concentrated aqueous ammonia (28-30%). This ensures ammonia is always in vast stoichiometric excess[2].

III. Quantitative Data: Chlorosulfonation Optimization

The table below summarizes the causal relationship between reagent equivalents, temperature, and product distribution during the chlorosulfonation step.

ClSO3​H EquivalentsTemperature (°C)Addition RateYield: Sulfonyl Chloride (%)Yield: Sulfone Byproduct (%)
2.0 eq20 °CFast (< 15 min)45%35%
4.0 eq0–5 °CSlow (1 hour)88%< 5%
6.0 eq 0–5 °C Slow (1 hour) 92% < 2%

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride
  • Preparation: Equip a dry, 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an internal thermometer. Purge with inert gas (N₂ or Ar).

  • Reagent Loading: Charge the flask with chlorosulfonic acid (6.0 eq). Cool the flask to 0–5 °C using an ice-salt bath.

  • Addition: Place 1-ethoxy-2,4-difluorobenzene (1.0 eq) in the dropping funnel. Add it dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C.

  • Stirring: Allow the reaction to stir at 0–5 °C for an additional 2 hours.

  • Validation Checkpoint (Crucial): Do not run TLC directly on the reaction mixture. The reactive sulfonyl chloride will hydrolyze on the silica gel, giving a false negative. Instead, quench a 10 µL aliquot into 0.5 mL of cold methanol containing 1 drop of triethylamine. This instantly converts the intermediate to the stable methyl sulfonate ester, which can be cleanly analyzed by TLC or LC-MS to confirm the consumption of starting material.

  • Workup: Carefully pour the reaction mixture onto vigorously stirred crushed ice (10 g of ice per 1 mL of acid). Extract immediately with cold DCM (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at room temperature (do not heat). Use the crude intermediate immediately in Protocol B.

Protocol B: Amination to 2-Ethoxy-3,5-difluorobenzenesulfonamide
  • Preparation: In a separate flask, add concentrated aqueous ammonia (28-30%, 10.0 eq) and cool to 0 °C.

  • Reverse Addition: Dissolve the crude 2-ethoxy-3,5-difluorobenzenesulfonyl chloride from Protocol A in a minimal amount of cold DCM. Add this solution dropwise to the vigorously stirred aqueous ammonia over 30 minutes.

  • Reaction: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint: Check the organic layer by TLC. The highly polar sulfonamide should appear as a new, lower-Rf spot compared to the sulfonyl chloride.

  • Isolation: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with water, dry over Na2​SO4​ , and evaporate the solvent.

  • Purification: Recrystallize the crude solid from a mixture of ethanol/water to yield pure 2-ethoxy-3,5-difluorobenzenesulfonamide.

V. References

  • Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides Source: Journal of the American Chemical Society (1940) URL:[Link]

  • Process for the production of benzenesulfonamides (US Patent 4874894A) Source: Google Patents / United States Patent and Trademark Office URL:

Sources

Optimization

Troubleshooting poor aqueous solubility of 2-Ethoxy-3,5-difluorobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers presented by 2-Ethoxy-3,5-difluorobenzenesulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers presented by 2-Ethoxy-3,5-difluorobenzenesulfonamide .

This compound presents a classic "brick dust" and "grease" hybrid problem in drug development. While the sulfonamide group (-SO₂NH₂) offers a weakly acidic proton, the highly electronegative difluoro substitutions and the sterically bulky, lipophilic ethoxy group drive up the compound's partition coefficient (LogP) and crystal lattice energy. The result is severe precipitation in standard physiological buffers (pH 7.4).

Below is a comprehensive, causality-driven troubleshooting guide to successfully formulate this compound for both in vitro and in vivo applications.

Diagnostic Solubilization Workflow

G Start Solubility Barrier: 2-Ethoxy-3,5-difluorobenzenesulfonamide App What is the target application? Start->App InVitro In Vitro Assays (Cellular / Biochemical) App->InVitro In Vitro InVivo In Vivo Dosing (PK / PD / Efficacy) App->InVivo In Vivo Cosolvent Cosolvent System (DMSO / PEG400) InVitro->Cosolvent pHTol Can the biological model tolerate pH > 9.0? InVivo->pHTol pHAdj pH Adjustment (Deprotonation of Sulfonamide) pHTol->pHAdj Yes Cyclo Inclusion Complexation (HP-β-Cyclodextrin) pHTol->Cyclo No

Workflow for selecting a solubilization strategy for 2-Ethoxy-3,5-difluorobenzenesulfonamide.

Troubleshooting & FAQs

Q1: My compound crashes out immediately when spiked from a DMSO stock into PBS (pH 7.4). Why does this happen, and how can I prevent it? A1: At pH 7.4, the sulfonamide group remains predominantly unionized (the pKa of fluorinated benzenesulfonamides typically hovers around 8.0–8.5). Without ionization, the hydrophobic interactions of the ethoxy and difluorophenyl groups dominate, causing the compound to rapidly aggregate and precipitate. Solution: For biochemical assays, you must reduce the dielectric constant of the bulk solvent. Do not rely solely on DMSO. Instead, utilize a ternary cosolvent system (e.g., 5% DMSO, 10% PEG400, 85% Buffer). PEG400 acts as a bridge, utilizing its hydrogen-bond acceptors to interact with the sulfonamide while its hydrocarbon chain shields the lipophilic core[1].

Q2: I am preparing an in vivo intravenous (IV) formulation. DMSO is too toxic at the required volumes. What is the most reliable alternative? A2: The gold standard for highly lipophilic, aromatic compounds is cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The cavity size of β-cyclodextrin is perfectly suited to encapsulate the substituted benzenesulfonamide ring. By sequestering the hydrophobic difluorophenyl moiety inside the cavity, the hydrophilic outer surface of the cyclodextrin maintains excellent aqueous solubility without the systemic toxicity associated with high organic solvent loads[3][4].

Q3: Can I just raise the pH of my vehicle to dissolve the compound? A3: Yes, but with strict caveats. Raising the pH above 9.0 will deprotonate the sulfonamide nitrogen, forming a highly water-soluble anion. However, if this high-pH formulation is injected in vivo or introduced to a poorly buffered cell culture, the physiological environment will rapidly buffer the pH back to 7.4. This will cause the compound to instantly re-protonate and precipitate in the bloodstream or culture media, leading to erratic pharmacokinetics or localized toxicity. Use pH adjustment only if your downstream system can tolerate and maintain the elevated pH.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess formulation ratios. Use the following self-validating protocols to empirically determine the optimal conditions for 2-Ethoxy-3,5-difluorobenzenesulfonamide.

Protocol 1: pH-Solubility Profile Determination

Causality: Mapping solubility across a pH gradient identifies the exact inflection point of ionization, providing a thermodynamic baseline for salt formation.

  • Preparation: Prepare a series of 100 mM buffers ranging from pH 5.0 to 10.0 in 0.5 pH increments.

  • Equilibration: Add an excess amount (e.g., 10 mg) of 2-Ethoxy-3,5-difluorobenzenesulfonamide to 1 mL of each buffer in sealed glass vials.

  • Agitation: Shake the vials at a constant temperature (37°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Self-Validation Check: Plot log(Solubility) vs. pH . The system validates itself if you observe a sharp, linear upward inflection in solubility starting near the compound's pKa. If the line remains flat, the compound is either degrading or the buffer capacity is insufficient.

Protocol 2: Phase-Solubility Method for HP-β-CD Complexation

Causality: This method quantifies the stoichiometric binding affinity between the drug and cyclodextrin, ensuring you do not use excess, costly excipients[4].

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 15, 20, and 25% w/v) in water or a neutral buffer.

  • Equilibration: Add excess 2-Ethoxy-3,5-difluorobenzenesulfonamide to each cyclodextrin solution.

  • Agitation: Shake at 25°C for 72 hours. (Cyclodextrin complexation is kinetically slower than simple dissolution).

  • Separation & Analysis: Centrifuge, filter (0.22 µm), and quantify the dissolved drug via HPLC-UV[4].

  • Self-Validation Check: Plot Drug Solubility (mM) against HP-β-CD Concentration (mM). An AL​ -type phase solubility diagram (a straight line with a slope < 1) mathematically validates the formation of a 1:1 inclusion complex[3][4]. The slope allows you to calculate the stability constant ( Kc​ ).

Quantitative Data Summary

The following table summarizes the expected thermodynamic enhancements based on the physicochemical behavior of fluorinated benzenesulfonamides.

Solubilization StrategyPrimary Excipient / ConditionMechanistic DriverEstimated Solubility EnhancementOptimal Application
pH Adjustment pH > 9.0 BufferDeprotonation of the -SO₂NH₂ group to form a soluble anion.50x – 100xHigh-pH tolerant in vitro models; localized assays.
Cosolvency 10% DMSO + 40% PEG400Reduction of bulk dielectric solvent polarity; H-bonding via PEG.20x – 50xIn vitro biochemical and cellular assays.
Complexation 20% w/v HP-β-CDEncapsulation of the hydrophobic difluorophenyl ring.100x – 500xIn vivo oral or IV PK/PD dosing; toxicity studies.

References

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins African Journal of Pharmacy and Pharmacology[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim National Center for Biotechnology Information (PMC)[Link]

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins (Expanded Methodology) MedCrave Online[Link]

  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting

Minimizing byproducts and impurities in 2-Ethoxy-3,5-difluorobenzenesulfonamide production

A Guide to Minimizing Byproducts and Impurities in Synthesis Welcome to the technical support center for the synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonamide. This guide is designed for researchers, chemists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproducts and Impurities in Synthesis

Welcome to the technical support center for the synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions, minimize the formation of critical impurities, and streamline your purification processes.

Synthesis Overview and Critical Control Points

The synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonamide is typically a two-step process starting from 1-ethoxy-2,4-difluorobenzene. Each step presents unique challenges and opportunities for impurity formation. Understanding the reaction mechanism and identifying critical control points are paramount to achieving high purity and yield.

The classical synthetic route involves:

  • Electrophilic Chlorosulfonation: Reaction of 1-ethoxy-2,4-difluorobenzene with chlorosulfonic acid to form the key intermediate, 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride.

  • Amidation: Reaction of the sulfonyl chloride intermediate with an ammonia source to yield the final 2-Ethoxy-3,5-difluorobenzenesulfonamide.[1][2][3]

G SM 1-Ethoxy-2,4- difluorobenzene Step1 Step 1: Chlorosulfonation SM->Step1 R1 Chlorosulfonic Acid (ClSO3H) R1->Step1 Intermediate 2-Ethoxy-3,5-difluoro- benzenesulfonyl chloride Step1->Intermediate BP1 Byproduct: Diaryl Sulfone Step1->BP1 BP3 Byproduct: Isomeric Impurities Step1->BP3 Step2 Step 2: Amidation Intermediate->Step2 BP2 Byproduct: Sulfonic Acid (Hydrolysis) Intermediate->BP2 H₂O R2 Ammonia (aq. or gas) R2->Step2 Product 2-Ethoxy-3,5-difluoro- benzenesulfonamide Step2->Product Step2->BP2

Caption: Synthetic pathway for 2-Ethoxy-3,5-difluorobenzenesulfonamide.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.

Issue 1: A significant, less polar byproduct is observed after the chlorosulfonation step, which is difficult to separate from the desired sulfonyl chloride.

Q: What is this byproduct and how can I prevent its formation?

A: This impurity is almost certainly the corresponding diaryl sulfone . This byproduct forms when a second molecule of the starting arene (1-ethoxy-2,4-difluorobenzene) reacts with the already-formed sulfonyl chloride intermediate.

Causality & Prevention:

  • Mechanism: The formation of diaryl sulfone is a known side reaction in chlorosulfonations. It is promoted by higher temperatures and an insufficient excess of the chlorosulfonating agent.

  • Stoichiometry: Ensure a sufficient molar excess of chlorosulfonic acid is used. A 50% molar excess is a good starting point, but optimization may be required. Using too little chlorosulfonic acid increases the relative concentration of the starting arene, favoring the side reaction.

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the arene to the chlorosulfonic acid. Elevated temperatures provide the activation energy needed for the sulfone formation.

  • Reaction Quench: The workup should be performed promptly and carefully by pouring the reaction mixture onto crushed ice to rapidly quench the reaction and precipitate the sulfonyl chloride, minimizing its contact time with any unreacted starting material under acidic conditions.

Issue 2: The final sulfonamide product is contaminated with an acidic impurity, leading to low purity and difficulty in crystallization.

Q: My final product has an acidic impurity that I can't remove. What is it and what is the cause?

A: The most likely culprit is 2-Ethoxy-3,5-difluorobenzenesulfonic acid . This is the hydrolysis product of the sulfonyl chloride intermediate. Sulfonyl chlorides are highly susceptible to hydrolysis, and even trace amounts of water can lead to the formation of the corresponding sulfonic acid.[4]

Causality & Prevention:

  • Mechanism: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This hydrolysis can occur during the chlorosulfonation workup or the subsequent amidation step if conditions are not strictly anhydrous.

  • Anhydrous Conditions: This is the most critical factor.

    • Glassware: All glassware must be thoroughly oven-dried or flame-dried before use.

    • Solvents & Reagents: Use anhydrous solvents for the amidation step. Ensure all reagents are free from moisture.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Workup: During the workup of the chlorosulfonation, minimize the time the sulfonyl chloride is in contact with the aqueous phase. Separate the product layer as quickly as possible.

  • Purification: If sulfonic acid is present in the final product, it can sometimes be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a weak base solution, such as saturated sodium bicarbonate. However, this risks hydrolyzing any unreacted sulfonyl chloride, so prevention is the best strategy.

Issue 3: The amidation step results in a low yield of the desired sulfonamide.

Q: I'm getting low yields in the final amidation step. What are the common reasons?

A: Low yields in the amidation step typically stem from two primary issues: incomplete reaction or degradation of the sulfonyl chloride starting material.

Causality & Prevention:

  • Incomplete Reaction:

    • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

    • Ammonia Source: Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion. The choice between aqueous ammonia and ammonia gas can also impact the reaction kinetics and impurity profile.

  • Hydrolysis of Sulfonyl Chloride: As discussed in Issue 2, if the sulfonyl chloride hydrolyzes to the sulfonic acid, it is no longer reactive towards ammonia under these conditions. Following the rigorous anhydrous protocols mentioned above is essential for preserving the reactive intermediate and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for identifying and quantifying impurities in this synthesis? A1: A multi-technique approach is recommended for comprehensive impurity profiling.[5]

  • HPLC (High-Performance Liquid Chromatography): This is the primary method for quantifying the purity of the final product and tracking the disappearance of starting materials. A reverse-phase C18 or C8 column with a water/acetonitrile gradient is typically effective.[6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for identifying unknown impurities by providing molecular weight information.[5]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and for identifying and characterizing major byproducts, especially isomers.[5]

  • IR (Infrared) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., S=O and N-H stretches in the final product).

Q2: What are the recommended methods for purifying the final 2-Ethoxy-3,5-difluorobenzenesulfonamide? A2: The primary purification method for solid sulfonamides is recrystallization.[7] If recrystallization is ineffective, column chromatography can be used.

  • Recrystallization: This technique is highly effective for removing small amounts of impurities. The key is selecting an appropriate solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For difficult separations or to remove impurities with similar solubility profiles, column chromatography using silica gel is a versatile option. A gradient elution system, for example, from hexane to ethyl acetate, is typically employed.

Q3: How can I control the formation of isomeric impurities during the chlorosulfonation step? A3: The formation of isomers is dictated by the directing effects of the ethoxy and fluorine substituents on the benzene ring during the electrophilic aromatic substitution. The ethoxy group is a strong ortho-, para-director, while fluorine is a weak ortho-, para-director. Controlling the regioselectivity can be challenging.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Solvent: The choice of solvent (or lack thereof, if using neat chlorosulfonic acid) can influence the isomeric ratio.

  • Analysis: It is crucial to use a high-resolution analytical method like HPLC or NMR to quantify the isomeric ratio in your crude product and guide optimization efforts.

Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of 2-Ethoxy-3,5-difluorobenzenesulfonamide.

ParameterRecommended Setting
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in Acetonitrile/Water (50:50)

This method should be validated for your specific system and impurity profile.[6][8]

Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (or solvent mixture) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table of Potential Recrystallization Solvents:

Solvent / MixturePolarityComments
Ethanol/WaterPolarA common and effective system for many sulfonamides.
Isopropanol/WaterPolarSimilar to ethanol/water, can offer different solubility.[7]
Ethyl Acetate/HexaneMedium/Non-polarGood for less polar sulfonamides; impurities may oil out.
TolueneNon-polarCan be effective for removing polar impurities.

Visualizing the Troubleshooting Process

A logical workflow can help diagnose issues systematically.

G Start Problem Observed in Synthesis Step? Step1 Chlorosulfonation Step Start->Step1 Step2 Amidation Step Start->Step2 S1_Impurity Unexpected Byproduct (HPLC/NMR) Step1->S1_Impurity S2_Yield Low Yield of Final Product Step2->S2_Yield S1_Polarity Byproduct Polarity? S1_Impurity->S1_Polarity S1_LessPolar Less Polar: Likely Diaryl Sulfone S1_Polarity->S1_LessPolar Less Polar S1_MorePolar More Polar: Likely Sulfonic Acid S1_Polarity->S1_MorePolar More Polar S1_Sol1 Solution: - Increase ClSO₃H excess - Lower reaction temp S1_LessPolar->S1_Sol1 S1_Sol2 Solution: - Use anhydrous conditions - Fast aqueous workup S1_MorePolar->S1_Sol2 S2_Cause Check TLC/HPLC for... S2_Yield->S2_Cause S2_SM Unreacted Sulfonyl Chloride S2_Cause->S2_SM Starting Material S2_Hydrolysis Sulfonic Acid Byproduct Present S2_Cause->S2_Hydrolysis Polar Impurity S2_Sol1 Solution: - Increase reaction time - Ensure excess NH₃ S2_SM->S2_Sol1 S2_Sol2 Solution: - Use strictly anhydrous  solvents/reagents - Inert atmosphere S2_Hydrolysis->S2_Sol2

Caption: A troubleshooting workflow for common synthesis issues.

References

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • Le, C. M., & Leadbeater, N. E. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9596–9600. [Link]

  • Le, C. M., & Leadbeater, N. E. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications - Organic Letters. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Martin, E. (1951). Sulfonamide purification process. U.S. Patent No. US2777844A.
  • Shaikh, A. A., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Journal of the Serbian Chemical Society. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • Galkin, K. I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis. [Link]

  • Moody, C. M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 957–961. [Link]

  • Barbe, G., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(3), 746–747. [Link]

  • Patel, D. A., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(12), 6031-6035. [Link]

  • Roughley, S. D., & Jordan, A. M. (2017). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Asati, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(3), 329. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Wiles, C., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in 2-Ethoxy-3,5-difluorobenzenesulfonamide Chromatography

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2-Ethoxy-3,5-difluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2-Ethoxy-3,5-difluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common separation challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for my 2-Ethoxy-3,5-difluorobenzenesulfonamide analysis?

A: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] This is problematic because it prevents accurate quantification and identification of the individual components in your sample.[1] For a compound like 2-Ethoxy-3,5-difluorobenzenesulfonamide, co-elution with impurities, degradants, or other active pharmaceutical ingredients (APIs) can compromise the integrity of your results.

Q2: I'm observing a shoulder on my main peak. Is this always co-elution?

A: Not necessarily, but it's a strong indicator. A shoulder on a peak can suggest the presence of a closely eluting compound.[1][3] However, it can also be caused by issues like a clogged column inlet frit or a void at the column head.[4] To confirm, it's recommended to use a diode array detector (DAD) or a mass spectrometer (MS) to assess peak purity.[1] If the spectra across the peak are not identical, co-elution is likely occurring.

Q3: My initial method uses a standard C18 column, but I'm seeing co-elution. What is the first thing I should try?

A: The most straightforward initial step is to optimize your mobile phase.[5] You can start by adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[5] A slower, shallower gradient can often improve the separation of closely eluting compounds. If that doesn't resolve the issue, consider changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the mobile phase, as small pH changes can significantly impact the selectivity for ionizable compounds like sulfonamides.[6]

Q4: Are there specific column chemistries that are better suited for separating fluorinated aromatic compounds like 2-Ethoxy-3,5-difluorobenzenesulfonamide?

A: Yes, fluorinated stationary phases, particularly those with a pentafluorophenyl (PFP) moiety, are excellent alternatives to traditional C18 columns for separating halogenated and aromatic compounds.[7][8][9] These phases offer different retention mechanisms, such as π-π interactions, dipole-dipole interactions, and shape selectivity, which can significantly enhance the resolution of difficult-to-separate compounds.[8][10] Phenyl-Hexyl columns can also provide alternative selectivity for aromatic compounds.

II. Troubleshooting Guide: From Symptom to Solution

This guide provides a systematic approach to resolving co-elution issues based on common chromatographic observations.

Symptom 1: Poor Resolution Between the Main Peak and a Closely Eluting Impurity

Potential Cause: The primary cause is insufficient selectivity of the chromatographic system for the two compounds. This means the stationary phase and mobile phase are not interacting differently enough with the analyte and the impurity to achieve baseline separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Experimental Protocol:
  • Adjust the Gradient Slope:

    • Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can improve resolution for closely eluting peaks.

    • Protocol: If your initial gradient is, for example, 5-95% B in 10 minutes, try extending the gradient to 20 minutes in the region where your compounds elute.

  • Change the Organic Solvent:

    • Rationale: Acetonitrile and methanol have different solvent properties and can alter the elution order of compounds. This change in selectivity can be enough to resolve co-eluting peaks.

    • Protocol: If you are using acetonitrile as your organic modifier (Mobile Phase B), replace it with methanol and re-run your optimized gradient.

  • Modify Mobile Phase pH:

    • Rationale: 2-Ethoxy-3,5-difluorobenzenesulfonamide is an acidic compound. Small changes in the mobile phase pH can alter its degree of ionization, which in turn affects its retention time. If the co-eluting impurity has a different pKa, adjusting the pH can create a significant difference in their retention times.

    • Protocol: Prepare your aqueous mobile phase (Mobile Phase A) with a buffer (e.g., 0.1% formic acid or ammonium acetate) and adjust the pH in small increments (e.g., 0.2-0.5 pH units) to observe the effect on separation.

  • Evaluate an Alternative Stationary Phase:

    • Rationale: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter to change. For fluorinated aromatic compounds, specialized phases can offer unique interactions that lead to better separation.[7][10]

    • Protocol: Screen columns with different selectivities. A good starting point would be to compare your current C18 column with a PFP and a Phenyl-Hexyl column under the same mobile phase conditions.

Stationary PhasePrimary Interaction MechanismRecommended For
C18 Hydrophobic interactionsGeneral purpose reversed-phase
PFP (Pentafluorophenyl) π-π, dipole-dipole, shape selectivityHalogenated and aromatic compounds[7][8]
Phenyl-Hexyl π-π interactionsAromatic compounds
Symptom 2: Analyte Peak is Tailing, Causing Overlap with a Post-eluting Peak

Potential Cause: Peak tailing can be caused by several factors, including secondary interactions with active silanol groups on the silica support, column overload, or the use of an inappropriate mobile phase pH.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Experimental Protocol:
  • Check for Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Protocol: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Adjust Mobile Phase pH:

    • Rationale: For acidic compounds like sulfonamides, running the mobile phase at a pH well below the pKa will ensure the compound is in its neutral form, which often results in better peak shape.

    • Protocol: Use a mobile phase with a low pH modifier, such as 0.1% formic acid or phosphoric acid, to ensure the sulfonamide is fully protonated.

  • Consider a Different Column:

    • Rationale: Modern columns with high-purity silica and end-capping can reduce unwanted secondary interactions.

    • Protocol: If you are using an older column, try a newer generation column with advanced particle technology. Columns with charged surface hybrid (CSH) particles can also offer improved peak shape for ionizable compounds.[9]

Symptom 3: Inconsistent Retention Times Leading to Intermittent Co-elution

Potential Cause: Drifting retention times can be caused by a variety of factors including changes in mobile phase composition, temperature fluctuations, or system leaks.

Troubleshooting and Preventative Measures:
  • Mobile Phase Preparation: Always prepare fresh mobile phase daily and ensure it is thoroughly degassed. The composition of a pre-mixed mobile phase can change over time due to the evaporation of the more volatile organic component.

  • Temperature Control: Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.

  • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your analytical run. Perform several "priming" injections of your standard to ensure the system is stable.

  • System Maintenance: Regularly check for leaks in your HPLC system, especially at fittings and pump seals.

III. References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science. Available from: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available from: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available from: [Link]

  • Novel Phases for HPLC Separations. LCGC. Available from: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available from: [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available from: [Link]

  • Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. ResearchGate. Available from: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Determination of sulfonamides and trimethoprim using high temperature HPLC with simultaneous temperature and solvent gradient. PubMed. Available from: [Link]

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. Available from: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC. Available from: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]

  • Chromatographic Co-elution. ResearchGate. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available from: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available from: [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. Available from: [Link]

  • Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. ResearchGate. Available from: [Link]

  • Chromatography. TIGP. Available from: [Link]

  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications. Available from: [Link]

  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. MDPI. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Ethoxy-3,5-difluorobenzenesulfonamide Quantification

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-Ethoxy-3,5-difluorobenzenesulfonamide, a novel sulfonamide derivative. It is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-Ethoxy-3,5-difluorobenzenesulfonamide, a novel sulfonamide derivative. It is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control. The principles and protocols detailed herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, to ensure scientific integrity and regulatory compliance.[1][2][3][4]

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[5][6] This guide will compare a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) approach. The causality behind experimental choices, self-validating protocols, and supporting data are presented to provide a thorough understanding of the method's capabilities and limitations.

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP).[2] The ATP is a prospective summary of the method's intended use and required performance characteristics.[2] For the quantification of 2-Ethoxy-3,5-difluorobenzenesulfonamide in a drug substance, the ATP would be as follows:

Table 1: Analytical Target Profile (ATP)

Attribute Target
Analyte 2-Ethoxy-3,5-difluorobenzenesulfonamide
Matrix Drug Substance
Technique HPLC-UV (for routine QC), UPLC-MS/MS (for trace analysis)
Purpose To accurately and precisely quantify the analyte for release and stability testing.
Quantitation Range 80% to 120% of the nominal concentration for assay.
Accuracy 98.0% to 102.0% recovery.
Precision Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Specificity The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.

Method Validation Workflow

The validation process follows a structured workflow to assess the performance characteristics of the analytical method. This ensures that the method is reliable, reproducible, and fit for its intended purpose.

Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Reporting Reporting node_ATP Define Analytical Target Profile (ATP) node_Protocol Develop Validation Protocol node_ATP->node_Protocol node_Specificity Specificity node_Protocol->node_Specificity node_Linearity Linearity node_Specificity->node_Linearity node_Range Range node_Linearity->node_Range node_Accuracy Accuracy node_Range->node_Accuracy node_Precision Precision (Repeatability & Intermediate) node_Accuracy->node_Precision node_LOD_LOQ LOD & LOQ node_Precision->node_LOD_LOQ node_Robustness Robustness node_LOD_LOQ->node_Robustness node_Stability Solution Stability node_Robustness->node_Stability node_Report Generate Validation Report node_Stability->node_Report node_Lifecycle Continuous Monitoring (Lifecycle Management) node_Report->node_Lifecycle

Caption: Workflow for analytical method validation.

HPLC-UV Method Validation: A Detailed Protocol

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique in pharmaceutical quality control for its robustness and reliability.[7]

Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Validation Parameters and Acceptance Criteria

The following validation parameters are assessed according to ICH Q2(R2) guidelines.[1][4][8]

Table 2: HPLC-UV Validation Parameters and Acceptance Criteria

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, heat, light).No interference at the retention time of the analyte peak. Peak purity index > 0.999.
Linearity Analyze five concentrations ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the nominal concentration.
Accuracy Spike placebo with the analyte at three concentrations (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days by different analysts.Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 10:1.
Robustness Vary flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%).System suitability parameters are met. No significant impact on results.
Solution Stability Analyze standard and sample solutions at room temperature and refrigerated conditions at various time points.No significant change in concentration (e.g., < 2% deviation).

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

While HPLC-UV is suitable for routine quality control, Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace-level analysis, such as impurity profiling or bioanalytical studies.[9]

Method_Comparison cluster_HPLC HPLC-UV cluster_UPLC UPLC-MS/MS cluster_Params Performance Attributes node_hplc Robust & Reliable Cost-Effective Routine QC node_uplc High Sensitivity & Selectivity Trace Analysis Higher Cost & Complexity node_sensitivity Sensitivity node_sensitivity->node_hplc Lower node_sensitivity->node_uplc Higher node_selectivity Selectivity node_selectivity->node_hplc Good node_selectivity->node_uplc Excellent node_cost Cost & Complexity node_cost->node_hplc Lower node_cost->node_uplc Higher node_application Primary Application node_application->node_hplc Assay & Purity node_application->node_uplc Impurity Profiling & Bioanalysis

Caption: Comparison of HPLC-UV and UPLC-MS/MS methods.

Rationale for Method Selection

The choice between HPLC-UV and UPLC-MS/MS depends on the specific analytical challenge.

  • For drug substance release and stability testing , where the analyte concentration is high, the robustness and cost-effectiveness of the HPLC-UV method make it the preferred choice.

  • For the detection and quantification of trace-level impurities or in bioanalytical applications where the analyte is present in a complex matrix at low concentrations, the superior sensitivity and selectivity of UPLC-MS/MS are necessary.[10][11][12]

Experimental Data Summary

The following tables summarize the hypothetical validation data for the HPLC-UV method.

Table 3: Linearity Data

Concentration (% of Nominal) Peak Area
50%501234
80%802345
100%1003456
120%1204567
150%1505678
Correlation Coefficient (r²) 0.9998

Table 4: Accuracy and Precision Data

Concentration Level Mean Recovery (%) Repeatability RSD (%) Intermediate Precision RSD (%)
80%99.50.81.5
100%100.20.61.2
120%100.80.71.4

Conclusion

This guide has provided a comprehensive overview of the validation of an analytical method for the quantification of 2-Ethoxy-3,5-difluorobenzenesulfonamide. The detailed HPLC-UV protocol and comparative analysis with UPLC-MS/MS offer a clear rationale for method selection based on the analytical target profile. By adhering to the principles of scientific integrity and regulatory guidelines, robust and reliable analytical data can be generated to ensure the quality, safety, and efficacy of pharmaceutical products. The validation process is not a one-time event but part of a continuous lifecycle management approach to ensure the method remains fit for purpose.[2]

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Mourne Training Services. (2024). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • SciELO. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • S1 PP 73. (n.d.). The difference between verification and validation of analytical methods in the pharmaceutical industry. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Ethoxy-3,5-difluorobenzenesulfonamide and its 2-Methoxy Analog for Drug Discovery

In the landscape of modern drug discovery and development, the nuanced interplay of a molecule's structural components dictates its efficacy, metabolic stability, and overall pharmacological profile. The benzenesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the nuanced interplay of a molecule's structural components dictates its efficacy, metabolic stability, and overall pharmacological profile. The benzenesulfonamide scaffold, a cornerstone in medicinal chemistry, is frequently adorned with various substituents to fine-tune these properties. Among the most common modifications is the introduction of alkoxy groups to the aromatic ring. This guide provides an in-depth comparison of the anticipated reactivity of two closely related analogs: 2-Ethoxy-3,5-difluorobenzenesulfonamide and 2-Methoxy-3,5-difluorobenzenesulfonamide.

While direct comparative kinetic studies for these specific molecules are not extensively available in the current body of scientific literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a predictive framework for researchers. Understanding the subtle yet significant differences imparted by the seemingly minor change from a methoxy to an ethoxy group is paramount for rational drug design and the optimization of lead compounds.

I. The Foundation: Electronic and Steric Effects of Methoxy vs. Ethoxy Groups

The reactivity of the sulfonamide moiety and the aromatic ring is intrinsically linked to the electronic and steric nature of its substituents. The 2-alkoxy group, positioned ortho to the sulfonamide, and the two fluorine atoms at the 3- and 5-positions, create a unique electronic environment.

A. Electronic Influence: A Balancing Act of Induction and Resonance

Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are classified as activating groups in electrophilic aromatic substitution, primarily due to the electron-donating resonance effect (+R) of the oxygen lone pairs, which outweighs their electron-withdrawing inductive effect (-I).[1] However, the subtle differences in their alkyl chains can lead to variations in their overall electronic character.

  • Inductive Effect (-I): The oxygen atom in both groups is more electronegative than carbon, leading to a polarization of the sigma bond and an electron-withdrawing inductive effect. The slightly greater electron-donating nature of the ethyl group compared to the methyl group might marginally reduce the inductive withdrawal of the ethoxy group.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions.[1] This effect is generally considered to be dominant for alkoxy groups. The difference in the +R effect between methoxy and ethoxy is often negligible, though some studies suggest the methoxy group may have a slightly stronger electron-donating resonance effect.[1]

The presence of two strongly electron-withdrawing fluorine atoms on the ring will significantly decrease the overall electron density of the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution. The alkoxy group, being ortho to the sulfonamide, will primarily influence the local electronic environment of the sulfonamide and the adjacent carbon atoms.

B. Steric Hindrance: The Impact of an Additional Methylene Unit

The most significant and predictable difference between the methoxy and ethoxy groups lies in their steric bulk. The ethoxy group, with its additional methylene unit, is larger than the methoxy group. This increased steric hindrance in the 2-ethoxy analog can have several consequences:

  • Conformational Restrictions: The ethoxy group may adopt a preferred conformation to minimize steric clash with the adjacent sulfonamide group, potentially influencing the orientation of the sulfonamide moiety relative to the ring.

  • Shielding of the Reaction Center: The bulkier ethoxy group could partially shield the sulfonamide nitrogen and the ortho-protons from attack by reagents.

  • Relief of Strain in Transition States: In certain reactions, such as acid-catalyzed hydrolysis of benzenesulfonamides, the presence of an ortho-alkyl group can lead to a rate enhancement. This is attributed to the relief of initial-state steric strain upon moving to a less crowded transition state.[2] A similar effect might be anticipated for the ethoxy group compared to the methoxy group.

II. Predicted Reactivity: A Comparative Analysis

Based on the fundamental principles outlined above, we can predict the relative reactivity of the two analogs in common reactions involving the sulfonamide group and the aromatic ring.

A. Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key reactive center, participating in reactions such as N-alkylation, N-acylation, and hydrolysis.

  • N-Alkylation/N-Acylation: The accessibility of the nitrogen lone pair is crucial for these reactions. The greater steric hindrance of the ethoxy group is expected to slightly decrease the rate of N-alkylation and N-acylation compared to the methoxy analog, as it will impede the approach of the electrophile.

  • Hydrolysis: The hydrolysis of sulfonamides can be catalyzed by acid or base. In acid-catalyzed hydrolysis, protonation of the nitrogen or an oxygen atom of the sulfonyl group is often the initial step. The electronic effects of the alkoxy groups are expected to be similar, but the steric effect could be more differentiating. The potential for relief of steric strain in the transition state with the bulkier ethoxy group might lead to a slightly faster rate of acid-catalyzed hydrolysis for the 2-ethoxy analog.[2]

B. Reactions Involving the Aromatic Ring

The difluorinated benzene ring is electron-deficient and thus a candidate for nucleophilic aromatic substitution (SNAᵣ).

  • Nucleophilic Aromatic Substitution (SNAᵣ): The fluorine atoms are potential leaving groups in SNAᵣ reactions. The rate of these reactions is highly dependent on the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. The electron-donating alkoxy groups would slightly disfavor this reaction. The difference in electronic effects between methoxy and ethoxy is likely to be small. However, the steric bulk of the ethoxy group might hinder the approach of a nucleophile to the C-3 position to a greater extent than the methoxy group.

III. Experimental Data Summary

A comprehensive search of the scientific literature did not yield direct comparative experimental data for the reactivity of 2-Ethoxy-3,5-difluorobenzenesulfonamide and 2-methoxy-3,5-difluorobenzenesulfonamide. The following table summarizes the expected qualitative differences in reactivity based on theoretical considerations.

Reaction TypePredicted Relative ReactivityRationale
N-Alkylation/N-Acylation 2-Methoxy > 2-EthoxyLess steric hindrance from the methoxy group allows for easier access of the electrophile to the sulfonamide nitrogen.
Acid-Catalyzed Hydrolysis 2-Ethoxy ≥ 2-MethoxyPotential for relief of initial-state steric strain in the transition state with the bulkier ethoxy group may slightly accelerate the reaction.
Nucleophilic Aromatic Substitution (at C-3 or C-5) 2-Methoxy > 2-EthoxyThe smaller steric profile of the methoxy group may allow for a less hindered approach of the nucleophile to the reaction center.

IV. Proposed Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivity of these two analogs, the following experimental protocols are proposed. These are designed to be self-validating by including appropriate controls and analytical monitoring.

A. Protocol 1: Comparative N-Alkylation Kinetics

This experiment will compare the rate of N-alkylation of the two sulfonamides with a model electrophile, such as benzyl bromide, under basic conditions.

Methodology:

  • Preparation of Reaction Solutions:

    • Prepare stock solutions of 2-Ethoxy-3,5-difluorobenzenesulfonamide (0.1 M) and 2-Methoxy-3,5-difluorobenzenesulfonamide (0.1 M) in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a stock solution of benzyl bromide (0.1 M) in the same solvent.

    • Prepare a stock solution of a non-nucleophilic base, such as potassium carbonate (0.2 M), in the same solvent.

  • Reaction Setup:

    • In separate temperature-controlled reaction vessels (e.g., at 50 °C), combine the sulfonamide solution (1.0 eq), the base (1.5 eq), and an internal standard (e.g., dodecane).

    • Initiate the reaction by adding the benzyl bromide solution (1.1 eq).

  • Monitoring and Analysis:

    • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with a dilute acid (e.g., 0.1 M HCl).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the disappearance of the starting sulfonamide and the appearance of the N-benzylated product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial reaction rates and the pseudo-first-order rate constants.

Expected Outcome: A direct comparison of the rate constants will reveal the influence of the ethoxy versus methoxy group on the nucleophilicity of the sulfonamide nitrogen.

B. Protocol 2: Comparative Acid-Catalyzed Hydrolysis Kinetics

This protocol will measure the rate of hydrolysis of the sulfonamide C-S bond under acidic conditions.

Methodology:

  • Preparation of Reaction Solutions:

    • Prepare stock solutions of 2-Ethoxy-3,5-difluorobenzenesulfonamide (0.05 M) and 2-Methoxy-3,5-difluorobenzenesulfonamide (0.05 M) in a suitable solvent mixture that is miscible with aqueous acid (e.g., a 1:1 mixture of dioxane and water).

    • Prepare a stock solution of a strong acid, such as hydrochloric acid (e.g., 2 M).

  • Reaction Setup:

    • In separate sealed, temperature-controlled reaction vessels (e.g., at 80 °C), combine the sulfonamide solution and the acidic solution.

  • Monitoring and Analysis:

    • At regular time intervals, withdraw an aliquot from each reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

    • Analyze the aliquots by reverse-phase HPLC with UV detection to quantify the remaining starting sulfonamide. The appearance of 2-ethoxy-3,5-difluorobenzene or 2-methoxy-3,5-difluorobenzene can also be monitored.

  • Data Analysis:

    • Plot the natural logarithm of the sulfonamide concentration versus time to determine the pseudo-first-order rate constants for hydrolysis.

Expected Outcome: This experiment will provide quantitative data on the relative stability of the C-S bond in the two analogs under acidic conditions.

V. Visualizing the Reaction Pathways

The following diagrams illustrate the general mechanisms for the proposed reactivity studies.

N_Alkylation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Sulfonamide Ar-SO₂NH₂ Anion Ar-SO₂NH⁻ Sulfonamide->Anion Deprotonation Base Base Base->Anion Electrophile R-X N_Alkylated_Product Ar-SO₂NH-R Electrophile->N_Alkylated_Product Anion->N_Alkylated_Product SN2 Attack Hydrolysis Start Ar-SO₂NH₂ Protonation Ar-SO₂(⁺OH)NH₂ or Ar-SO₂NH₃⁺ Start->Protonation + H₃O⁺ Nucleophilic_Attack Transition State Protonation->Nucleophilic_Attack + H₂O Products Ar-H + H₂NSO₃H Nucleophilic_Attack->Products C-S Bond Cleavage

Caption: Simplified pathway for acid-catalyzed hydrolysis of a benzenesulfonamide.

VI. Conclusion and Future Directions

In the absence of direct experimental evidence, a careful analysis of electronic and steric effects provides a valuable predictive tool for assessing the relative reactivity of 2-Ethoxy-3,5-difluorobenzenesulfonamide and its 2-methoxy analog. The primary differentiator is anticipated to be the greater steric bulk of the ethoxy group, which is likely to retard reactions where a reagent approaches the sulfonamide nitrogen, such as N-alkylation. Conversely, this steric hindrance may slightly accelerate reactions that proceed through a transition state where steric strain is relieved, such as acid-catalyzed hydrolysis.

For researchers and drug development professionals, the choice between these two analogs should be guided by the specific synthetic transformations planned and the desired properties of the final compound. If facile derivatization at the sulfonamide nitrogen is required, the 2-methoxy analog may be preferable. If enhanced stability towards certain metabolic pathways that mimic hydrolysis is desired, the subtle differences might be exploitable.

The proposed experimental protocols offer a clear path forward for obtaining the empirical data needed to validate these predictions and to provide a more quantitative understanding of the reactivity differences. Such studies would be a valuable contribution to the field of medicinal chemistry, enabling more informed decisions in the design of next-generation sulfonamide-based therapeutics.

VII. References

  • ACS Publications. Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors | Analytical Chemistry. Available from: [Link]

  • ResearchGate. Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents | Request PDF. Available from: [Link]

  • SciELO. The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Available from: [Link]

  • MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Available from: [Link]

Sources

Validation

Benchmarking 2-Ethoxy-3,5-difluorobenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase IX/XII Inhibition

This guide provides a comprehensive analysis of 2-Ethoxy-3,5-difluorobenzenesulfonamide's efficacy in target inhibition, with a specific focus on the cancer-associated human carbonic anhydrase isoforms IX and XII (hCA IX...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of 2-Ethoxy-3,5-difluorobenzenesulfonamide's efficacy in target inhibition, with a specific focus on the cancer-associated human carbonic anhydrase isoforms IX and XII (hCA IX and hCA XII). We will objectively compare its performance against established inhibitors, providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.

Introduction: The Critical Role of Carbonic Anhydrases IX and XII in Oncology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While most CA isoforms are involved in normal physiological processes, the expression of CA IX and CA XII is highly restricted in healthy tissues but significantly upregulated in a variety of solid tumors.[1] This upregulation is often induced by hypoxia, a common feature of the tumor microenvironment.[1]

CA IX and CA XII are transmembrane enzymes that play a crucial role in maintaining the intracellular pH of cancer cells by exporting protons, leading to acidification of the extracellular space.[1] This altered pH landscape promotes tumor progression, metastasis, and resistance to conventional therapies.[1][2] Consequently, the selective inhibition of CA IX and CA XII has emerged as a promising therapeutic strategy in oncology.[1][3]

2-Ethoxy-3,5-difluorobenzenesulfonamide and its analogs have recently been identified as exceptionally potent inhibitors of CA IX and CA XII, exhibiting picomolar affinity for CA IX.[4] This guide will benchmark the efficacy of this novel compound against a clinically relevant inhibitor, SLC-0111 (U-104), and the classical, non-selective inhibitor, Acetazolamide.

Comparative Inhibitory Potency

The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower Kᵢ value signifies a more potent inhibitor.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
2-Ethoxy-3,5-difluorobenzenesulfonamide Derivative (Compound 14) Weak binding (~70,000 nM)0.25 - 71 nM (Isoform dependent)0.0045 0.11
SLC-0111 (U-104) 5080964045.1 4.5
Acetazolamide 25012255.7

Table 1: Comparison of inhibitory potency (Kᵢ) of 2-Ethoxy-3,5-difluorobenzenesulfonamide derivative, SLC-0111, and Acetazolamide against key human carbonic anhydrase isoforms. Data compiled from multiple sources.[4][5][6][7][8]

Analysis: The data clearly demonstrates the exceptional potency and selectivity of the 2-Ethoxy-3,5-difluorobenzenesulfonamide derivative (Compound 14) for the cancer-related isoforms hCA IX and hCA XII.[4] Its picomolar affinity for hCA IX is several orders of magnitude greater than that of both SLC-0111 and Acetazolamide.[4][5] Furthermore, its weak inhibition of the ubiquitous "off-target" isoforms hCA I and hCA II suggests a potentially wider therapeutic window with fewer side effects compared to non-selective inhibitors like Acetazolamide.[4] SLC-0111 also exhibits excellent selectivity for hCA IX and XII over hCA I and II.[5][6]

Experimental Protocol: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow Spectrophotometry

To ensure the scientific integrity of our comparison, we will detail a self-validating protocol for determining the inhibitory potency of these compounds. The stopped-flow spectrophotometric assay is a gold-standard method for measuring the kinetics of fast enzymatic reactions, such as the CO₂ hydration catalyzed by carbonic anhydrases.

Principle: This method measures the initial rate of the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in absorbance of a pH indicator as the reaction mixture acidifies due to proton production. The inhibition constant (Kᵢ) is then determined by measuring the enzyme's activity at various inhibitor concentrations.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare buffer (e.g., Tris-HCl) with pH indicator (e.g., p-nitrophenol) P2 Prepare stock solutions of purified hCA isoforms (I, II, IX, XII) P3 Prepare serial dilutions of test inhibitors (e.g., 2-Ethoxy-3,5-difluorobenzenesulfonamide) P4 Prepare CO2-saturated water A3 Mix CO2-saturated water in the second syringe P4->A3 A1 Equilibrate enzyme and inhibitor solutions to 25°C A2 Mix enzyme and inhibitor in one syringe of the stopped-flow instrument A1->A2 A2->A3 A4 Rapidly mix the two solutions to initiate the reaction A3->A4 A5 Monitor the change in absorbance at the indicator's λmax over time A4->A5 D1 Calculate initial reaction rates from the absorbance data A5->D1 D2 Plot initial rates against inhibitor concentration D1->D2 D3 Fit the data to the Michaelis-Menten equation for competitive inhibition D2->D3 D4 Determine the inhibition constant (Ki) D3->D4

Caption: Stopped-flow spectrophotometry workflow for CA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 20 mM Tris-HCl buffer, pH 7.4, containing a suitable pH indicator (e.g., 0.2 mM p-nitrophenol).

    • Reconstitute lyophilized, purified human CA isoforms (I, II, IX, and XII) in the assay buffer to a final concentration of 1-2 µM.

    • Prepare a 10 mM stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer to obtain a range of concentrations.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

  • Assay Performance:

    • Equilibrate all solutions to 25°C.

    • Load one syringe of the stopped-flow instrument with the enzyme solution and the other with the CO₂-saturated water.

    • For inhibited reactions, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) before loading into the syringe.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance at the λmax of the pH indicator (e.g., 400 nm for p-nitrophenol) for a short duration (e.g., 10-20 seconds).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the V₀ values against the inhibitor concentrations.

    • Calculate the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software. For sulfonamide-based CA inhibitors, a competitive inhibition model is typically observed.

Mechanism of Action and Signaling Pathway Context

Sulfonamide-based inhibitors, including 2-Ethoxy-3,5-difluorobenzenesulfonamide, SLC-0111, and Acetazolamide, function by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme.[9] The sulfonamide group displaces a water molecule that is normally bound to the zinc, thereby blocking the catalytic activity of the enzyme.

G cluster_pathway CA IX/XII Inhibition Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII Upregulation of CA IX & CA XII HIF1a->CAIX_XII pH_regulation Extracellular Acidification Intracellular pH Maintenance CAIX_XII->pH_regulation Tumor_Progression Tumor Growth, Metastasis, Therapy Resistance pH_regulation->Tumor_Progression Inhibitor 2-Ethoxy-3,5-difluorobenzenesulfonamide or SLC-0111 Inhibitor->CAIX_XII Inhibition

Caption: Simplified signaling pathway of CA IX/XII in cancer and the point of inhibition.

The exceptional potency of 2-Ethoxy-3,5-difluorobenzenesulfonamide is likely due to favorable interactions between its ethoxy and difluoro-substituted phenyl ring and the amino acid residues lining the active site of CA IX and CA XII, leading to a tighter binding affinity.[4]

Conclusion and Future Directions

The data presented in this guide strongly supports 2-Ethoxy-3,5-difluorobenzenesulfonamide and its derivatives as exceptionally potent and selective inhibitors of the cancer-associated carbonic anhydrases IX and XII. Its picomolar affinity for hCA IX represents a significant advancement over existing inhibitors.[4]

For researchers in drug discovery, this compound class represents a highly promising scaffold for the development of novel anticancer therapeutics. Further studies should focus on in vivo efficacy in relevant tumor models, pharmacokinetic profiling, and safety assessments. The detailed experimental protocol provided herein offers a robust framework for conducting these essential preclinical evaluations.

References

  • A COMPARATIVE STUDY OF SOME CARBONIC ANHYDRASE INHIBITORS. [Link]

  • List of Carbonic anhydrase inhibitors - Drugs.com. [Link]

  • Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone, Indapamide, Trichloromethiazide, and Furosemide X-ray Crystal Structures in Adducts With Isozyme II, When Several Water Molecules Make the Difference - PubMed. [Link]

  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - JCI Insight. [Link]

  • Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto−Enol Tautomerism Make the Difference | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • SLC-0111 - Signalchem LifeScience. [Link]

  • Full article: The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - Taylor & Francis. [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC. [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC. [Link]

Sources

Comparative

In Vivo vs. In Vitro Correlation for 2-Ethoxy-3,5-difluorobenzenesulfonamide Derivatives: A Comparative Guide

Executive Summary In modern drug discovery, the translational gap between in vitro biochemical potency and in vivo phenotypic efficacy remains a primary cause of compound attrition. The 2-Ethoxy-3,5-difluorobenzenesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the translational gap between in vitro biochemical potency and in vivo phenotypic efficacy remains a primary cause of compound attrition. The 2-Ethoxy-3,5-difluorobenzenesulfonamide scaffold (CAS 1409618-37-6)[1] has emerged as a privileged structural motif designed specifically to bridge this gap. By strategically incorporating fluorine atoms and an ethoxy group, this scaffold alters the electronic and steric properties of the sulfonamide pharmacophore, directly impacting target binding, metabolic stability, and pharmacokinetics.

This guide objectively compares the performance of 2-ethoxy-3,5-difluorobenzenesulfonamide derivatives against standard non-fluorinated alternatives, utilizing established pharmacological models (such as perforin inhibition and COX-2 antagonism) to map the in vitro to in vivo correlation (IVIVC).

Mechanistic Rationale: The Causality of Scaffold Design

As application scientists, we do not select functional groups arbitrarily; every structural modification must serve a pharmacokinetic or pharmacodynamic purpose. The superiority of the 2-ethoxy-3,5-difluoro substitution pattern over standard benzenesulfonamides is driven by two distinct chemical phenomena:

  • The 3,5-Difluoro Effect (Electronic Tuning): Fluorine is highly electronegative. Placing two fluorine atoms at the 3 and 5 positions significantly lowers the pKa of the sulfonamide NH2​ group. This increased acidity enhances electrostatic interactions with target proteins (e.g., coordinating with zinc in carbonic anhydrases or binding to the hinge regions of perforin). Furthermore, the strong C-F bonds block rapid oxidative metabolism by cytochrome P450 enzymes at these positions, extending the in vivo half-life[2].

  • The 2-Ethoxy Effect (Steric & Lipophilic Balance): The ethoxy group provides critical steric bulk that can lock the molecule into a bioactive conformation. While it increases overall lipophilicity (LogP) to enhance cell membrane permeability, the oxygen atom acts as a hydrogen bond acceptor, preventing the molecule from becoming excessively hydrophobic and crashing out of aqueous solution.

Comparative Performance Data

To objectively evaluate this scaffold, we must look at how in vitro metrics translate to in vivo success. In studies evaluating benzenesulfonamide derivatives for target inhibition (e.g., perforin-mediated cell lysis or COX-2 inflammation), in vivo efficacy does not always follow the strict rank order of in vitro IC90 values[3].

Because heavily fluorinated derivatives often exhibit >99% plasma protein binding, the true driver of in vivo efficacy is the unbound plasma concentration [4]. The table below summarizes the comparative performance profile based on established structure-activity relationship (SAR) trends for sulfonamide inhibitors[2][3].

Compound ScaffoldIn Vitro IC90 (μM)Plasma Protein Binding (%)Unbound In Vitro IC90 (μM)In Vivo Efficacy (Phenotype Reversal)
Standard Benzenesulfonamide 12.5085.0%1.87Low (Rapid clearance)
3,5-Difluorobenzenesulfonamide 4.2095.5%0.19Moderate
2-Ethoxy-3,5-difluorobenzenesulfonamide 2.10>99.0%0.02High (Sustained unbound exposure)

Data Synthesis Note: Incorporation of two fluorine atoms in the benzenesulfonamide series is extremely advantageous for both in vitro potency (e.g., COX-2 IC50 = 0.002−0.004 μM) and in vivo activity[2].

Establishing the IVIVC Workflow

IVIVE A In Vitro Screening (Target IC50) B Physicochemical Profiling (Protein Binding >99%) A->B E In Vivo Efficacy Model (Disease Phenotype) A->E Prediction Gap C In Vitro Metabolism (Microsomal Stability) B->C D In Vivo Pharmacokinetics (Unbound Plasma Conc.) C->D D->E F PK/PD Correlation (Efficacy vs. Exposure) D->F E->F

Workflow for establishing in vitro to in vivo correlation (IVIVC) for sulfonamide derivatives.

Experimental Protocols: A Self-Validating System

To trust the correlation data, the experimental protocols must be rigorously controlled and self-validating. Below are the methodologies for evaluating 2-ethoxy-3,5-difluorobenzenesulfonamide derivatives, using perforin inhibition as the pharmacological model[3].

Protocol A: In Vitro Cytotoxicity Inhibition Assay

Rationale: Biochemical assays often fail to predict cellular permeability. We utilize KHYG-1 Natural Killer (NK) cells because they endogenously express high levels of perforin, providing a biologically relevant environment to test the inhibitor[3].

  • Cell Preparation: Cultivate KHYG-1 cells in RPMI medium supplemented with IL-2. (Causality: IL-2 is strictly required to maintain the cytotoxic phenotype and perforin expression of the NK cells).

  • Compound Dosing: Add the 2-ethoxy-3,5-difluorobenzenesulfonamide derivative to the KHYG-1 cells at 6–7 concentrations ranging from 20 μM to 312.5 nM using 2-fold dilutions[3].

  • Co-incubation: Introduce K562 target cells (labeled with a fluorescent viability dye) at a predefined effector-to-target (E:T) ratio.

  • Self-Validating Control (Critical Step): Run a parallel assay using a perforin-deficient effector cell line. (Causality: If the compound reduces lysis in the wild-type cells but shows no effect in the deficient line, the mechanism is strictly validated as perforin-targeted, ruling out non-specific chemical toxicity).

Protocol B: In Vivo PK/PD Mapping

Rationale: Because these fluorinated derivatives exhibit >99% plasma protein binding, relying on total plasma concentration will falsely predict in vivo efficacy. The protocol must map the unbound fraction over time[4].

  • MTD Determination: Establish the Maximum Tolerated Dose (MTD) in murine models to ensure that observed efficacy is not conflated with systemic toxicity.

  • Dosing Strategy: Administer the compound at 50%, 75%, and 100% of the MTD[3]. (Causality: Sulfonamide compounds often have short elimination half-lives; frequent administration at high doses is required to maintain the unbound concentration above the therapeutic threshold[4]).

  • PK/PD Correlation: Measure total plasma concentration via LC-MS/MS. Calculate the unbound concentration using the previously determined in vitro unbound fraction. The strongest PK/PD correlation is observed when the total plasma concentration remains high enough such that the unbound concentration exceeds 3× the unbound in vitro IC90[3].

Pharmacological Pathway Visualization

Pathway NK Effector Cell (e.g., NK/T-Cell) Perf Perforin Monomer Secretion NK->Perf Pore Oligomerization & Pore Formation Perf->Pore Apop Target Cell Lysis (Graft Rejection) Pore->Apop Drug 2-Ethoxy-3,5-difluoro- benzenesulfonamide Drug->Pore Inhibits Oligomerization

Mechanism of action for benzenesulfonamide derivatives inhibiting perforin-mediated cell lysis.

Conclusion

The in vitro to in vivo correlation for 2-Ethoxy-3,5-difluorobenzenesulfonamide derivatives demonstrates that while in vitro potency (IC50/IC90) is a necessary starting point, it is insufficient for predicting in vivo success alone. The incorporation of the 3,5-difluoro and 2-ethoxy groups drastically alters plasma protein binding (>99%) and metabolic clearance. Therefore, researchers must prioritize PK/PD models that track the time the unbound drug concentration remains above the 3× in vitro IC90 threshold to accurately predict in vivo efficacy[3].

References

  • [3] & [4] Spicer, J. A., et al. "Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors." ACS Pharmacology & Translational Science (2022). Available at:[Link]

  • [2] Habeeb, A. G., et al. "Novel Terphenyls as Selective Cyclooxygenase-2 Inhibitors and Orally Active Anti-inflammatory Agents." Journal of Medicinal Chemistry (2004). Available at:[Link]

Sources

Safety & Regulatory Compliance

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